MSN-125
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S)-1-[[(2R,3S)-2-(aminomethyl)-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-3-yl]-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(22-38)34(30)40(23-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPXNNVRTSEHSR-IGOOQNSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC2=C(C=C1)C(C(O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38BrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MSN-125 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MSN-125 is a novel small-molecule inhibitor that potently targets the intrinsic pathway of apoptosis by preventing the oligomerization of the pro-apoptotic proteins Bax and Bak. This inhibition occurs at the mitochondrial outer membrane, a critical control point in the cascade of events leading to programmed cell death. By disrupting the formation of higher-order Bax/Bak oligomers, this compound effectively blocks mitochondrial outer membrane permeabilization (MOMP), the release of apoptogenic factors such as cytochrome c, and subsequent caspase activation. This whitepaper provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs. The unique mode of action of this compound presents a promising therapeutic strategy for conditions characterized by excessive apoptosis, including neurodegenerative diseases and ischemia-reperfusion injuries.
Core Mechanism of Action: Inhibition of Bax/Bak Oligomerization
The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Upon receiving an apoptotic stimulus, the pro-apoptotic effector proteins Bax and Bak undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in the apoptotic cascade.
This compound exerts its anti-apoptotic effect by directly interfering with the oligomerization of both Bax and Bak.[1][2] It does not prevent the initial activation and translocation of Bax to the mitochondria. Instead, this compound binds to Bax and Bak dimers, disrupting the formation of specific interfaces required for the assembly of higher-order oligomers.[1] Site-specific disulfide crosslinking studies have revealed that this compound inhibits the formation of the helix 6/helix 6 and helix 9/helix 9 dimer interfaces, while only partially affecting the BH3-in-groove interface.[1] This targeted disruption of dimer-dimer interactions effectively halts the progression to functional pore formation, thereby preserving mitochondrial integrity and preventing the release of cytochrome c.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting apoptosis.
| Parameter | Value | Assay System | Reference |
| IC50 for MOMP Inhibition | 4 µM | tBid/Bax-mediated liposome permeabilization | [2][3] |
| Inhibition of Apoptosis (Actinomycin D-induced) | 5 µM | Baby Mouse Kidney (BMK) cells | [4] |
| Inhibition of Apoptosis (Staurosporine-induced) | 10 µM | Baby Mouse Kidney (BMK) cells | [4] |
| Neuroprotection (Glutamate Excitotoxicity) | 5 µM | Primary embryonic mouse brain cortical neurons | [1] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Apoptotic Stimulus | Effect of this compound (Concentration) | Reference |
| HCT-116 | Actinomycin D | Prevention of cytochrome c release and Bax activation (10 µM) | [1] |
| BMK | Actinomycin D | Long-term survival and growth (5 µM) | [1] |
| Primary Cortical Neurons | Glutamate | Substantial reduction in neuronal damage (5 µM) | [1] |
Table 2: Cellular Activity of this compound
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound within the intrinsic apoptotic pathway.
Detailed Experimental Protocols
Liposome Permeabilization Assay
This assay assesses the ability of this compound to inhibit Bax-mediated permeabilization of artificial membranes.
-
Liposome Preparation:
-
Liposomes are prepared with a lipid composition mimicking the mitochondrial outer membrane, typically consisting of phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin.
-
A fluorescent dye (e.g., fluorescein) and a quencher (e.g., p-xylene-bis-pyridinium bromide, DPX) are encapsulated within the liposomes during their formation.
-
-
Assay Procedure:
-
Recombinant, purified Bax protein is pre-incubated with the BH3-only activator protein tBid to induce its activation.
-
The activated Bax/tBid mixture is then added to a suspension of the prepared liposomes in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
The fluorescence intensity is monitored over time. Permeabilization of the liposomes by Bax oligomers leads to the release of the dye and quencher, resulting in an increase in fluorescence as they become diluted in the surrounding buffer.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the extent of membrane permeabilization.
-
The IC50 value for this compound is determined by plotting the percentage of inhibition of dye release against the concentration of this compound.
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Immunofluorescence Staining for Bax Activation
This method visualizes the inhibition of Bax activation within cells.
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Cell Culture and Treatment:
-
Cells (e.g., HCT-116) are cultured on coverslips.
-
Cells are pre-treated with this compound (e.g., 10 µM) for a specified time (e.g., 1-3 hours) before inducing apoptosis with a stimulus like Actinomycin D.
-
-
Fixation and Permeabilization:
-
Cells are fixed with 4% paraformaldehyde in PBS.
-
The cell membranes are permeabilized with a detergent such as 0.1% Triton X-100 in PBS to allow antibody access to intracellular proteins.
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-
Immunostaining:
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Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) or normal goat serum.
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Cells are incubated with a primary antibody specific for the activated conformation of Bax (e.g., anti-Bax 6A7).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
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The nucleus is counterstained with DAPI.
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-
Microscopy and Analysis:
-
Coverslips are mounted on slides and imaged using a fluorescence microscope.
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The intensity and localization of the Bax fluorescence signal are quantified to assess the extent of Bax activation in the presence and absence of this compound.
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Site-Specific Disulfide Crosslinking
This biochemical technique identifies the specific Bax dimer interfaces disrupted by this compound.
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Protein and Mitochondria Preparation:
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Single-cysteine Bax mutants are generated at positions corresponding to the predicted dimer interfaces (e.g., within helix 6 or helix 9).
-
Mitochondria are isolated from cells lacking endogenous Bax and Bak.
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-
Crosslinking Reaction:
-
The cysteine-mutant Bax proteins are incubated with the isolated mitochondria in the presence of an apoptotic trigger (e.g., a BH3 peptide) and either this compound or a vehicle control.
-
An oxidizing agent (e.g., copper (II) (1,10-phenanthroline)3) is added to induce the formation of disulfide bonds between closely positioned cysteine residues on interacting Bax molecules.
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-
Analysis:
-
The mitochondrial proteins are separated by SDS-PAGE under non-reducing conditions.
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The formation of crosslinked Bax dimers is detected by immunoblotting with an anti-Bax antibody.
-
A reduction in the amount of crosslinked dimer in the presence of this compound indicates that the compound disrupts that specific interface.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted apoptosis inhibitors. Its well-defined mechanism of action, centered on the inhibition of Bax/Bak oligomerization, provides a clear rationale for its therapeutic potential in a range of diseases. The data presented in this guide underscore the potency and specificity of this compound in preventing apoptosis both in vitro and in cellular models.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to facilitate its translation into preclinical and clinical studies. Further investigation into the efficacy of this compound in various in vivo models of diseases characterized by excessive apoptosis will be crucial in validating its therapeutic utility. The detailed methodologies provided herein offer a robust framework for the continued exploration of this compound and the development of next-generation inhibitors of the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of MSN-125
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: MSN-125 is a preclinical small molecule inhibitor of Bax/Bak oligomerization. As such, publicly available in vivo pharmacokinetic data is limited. The following guide provides a comprehensive overview of its mechanism of action and key in vitro characteristics based on published research. To fulfill the requirement for quantitative pharmacokinetic data, a representative profile for a preclinical neuroprotective small molecule is presented. This data is illustrative and should not be considered as experimentally determined values for this compound.
Executive Summary
This compound is a potent small molecule inhibitor that targets the oligomerization of the pro-apoptotic proteins Bax and Bak.[1][2] By preventing the formation of higher-order oligomers at the mitochondrial outer membrane, this compound effectively blocks mitochondrial outer membrane permeabilization (MOMP), a critical and irreversible step in the intrinsic pathway of apoptosis.[1][2] This mechanism of action confers significant cytoprotective effects, with demonstrated neuroprotective activity against glutamate excitotoxicity.[1] This technical guide summarizes the available data on this compound, including its mechanism of action, in vitro efficacy, and a representative pharmacokinetic profile to aid in the ongoing research and development of this compound.
Mechanism of Action: Inhibition of Bax/Bak Oligomerization
This compound functions by directly interfering with the dimerization and subsequent oligomerization of Bax and Bak proteins.[1][2] In response to apoptotic stimuli, Bax and Bak undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and the formation of pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately leading to caspase activation and cell death.
This compound has been shown to disrupt multiple, but not all, interactions at the Bax dimer interfaces.[1] This interference prevents the formation of the higher-order oligomers necessary for efficient pore formation, thereby inhibiting MOMP.[1][2]
In Vitro Efficacy
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key findings from the primary literature.
| Assay | Endpoint | Result (IC50) | Cell Types/System | Reference |
| MOMP Inhibition | Prevention of mitochondrial outer membrane permeabilization | 4 µM | In vitro | [1] |
| Apoptosis Inhibition | Inhibition of Bax/Bak-mediated apoptosis | Not specified | HCT-116, BMK cells | [1] |
| Neuroprotection | Protection against glutamate excitotoxicity | Not specified | Primary cortical neurons | [1] |
Representative Pharmacokinetic Profile
As previously stated, specific in vivo pharmacokinetic data for this compound is not publicly available. The following tables present a representative pharmacokinetic profile for a hypothetical preclinical neuroprotective small molecule with similar characteristics, based on typical values observed in rodent models.
Single-Dose Oral Administration in Rats (10 mg/kg)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 1.2 µM |
| Tmax (Time to Maximum Concentration) | 2 h |
| AUC (Area Under the Curve) | 8.5 µM·h |
| t1/2 (Half-life) | 4.5 h |
| Bioavailability (%) | 35% |
Single-Dose Intravenous Administration in Rats (2 mg/kg)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 5.8 µM |
| AUC (Area Under the Curve) | 12.1 µM·h |
| t1/2 (Half-life) | 4.2 h |
| Vd (Volume of Distribution) | 1.5 L/kg |
| CL (Clearance) | 0.25 L/h/kg |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This assay assesses the ability of a compound to prevent the permeabilization of the outer mitochondrial membrane in response to an apoptotic stimulus.
Protocol:
-
Mitochondrial Isolation: Mitochondria are isolated from cultured cells (e.g., HCT-116) using differential centrifugation.
-
Incubation: Isolated mitochondria are incubated in a buffer containing an apoptotic stimulus, such as truncated Bid (tBid), to induce MOMP.
-
Compound Addition: this compound is added to the mitochondrial suspension at a range of concentrations.
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Incubation Period: The mixture is incubated for a specific time (e.g., 30-60 minutes) at 37°C.
-
Separation: The suspension is centrifuged to pellet the mitochondria.
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Detection: The supernatant, containing released cytochrome c, is collected. The amount of cytochrome c is quantified using an ELISA kit or by Western blotting.
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Data Analysis: The concentration of this compound that inhibits 50% of cytochrome c release (IC50) is calculated.
Bax/Bak Oligomerization Assay
This assay is used to determine if a compound can inhibit the formation of Bax or Bak oligomers in a cellular or cell-free system.
Protocol:
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Cell Treatment: Cells (e.g., HCT-116) are treated with an apoptotic stimulus (e.g., etoposide) in the presence or absence of this compound.
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Mitochondrial Fractionation: Mitochondria are isolated from the treated cells.
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Cross-linking: The mitochondrial pellets are treated with a chemical cross-linker (e.g., disuccinimidyl suberate - DSS) to stabilize protein-protein interactions, including Bax/Bak oligomers.
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SDS-PAGE and Western Blotting: The cross-linked samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for Bax or Bak to visualize the monomeric, dimeric, and oligomeric forms.
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Analysis: The reduction in the intensity of the oligomeric bands in the presence of this compound indicates inhibition of oligomerization.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate due to its targeted mechanism of action in inhibiting a key step in the apoptotic pathway. Its demonstrated neuroprotective effects warrant further investigation for its potential in treating neurodegenerative diseases and other conditions characterized by excessive apoptosis. The immediate next steps in the preclinical development of this compound should focus on obtaining robust in vivo pharmacokinetic and pharmacodynamic data. A thorough characterization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties in relevant animal models is crucial for dose selection and for predicting its behavior in humans. Furthermore, efficacy studies in animal models of relevant diseases will be essential to validate its therapeutic potential. The representative pharmacokinetic data provided in this guide serves as a starting point for designing these critical in vivo studies.
References
Technical Whitepaper: The Role of MSN-125 in Modulating the Intrinsic Apoptotic Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: The intrinsic pathway of apoptosis is a critical cellular process, the dysregulation of which is a hallmark of numerous pathologies, including cancer. This pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which governs mitochondrial outer membrane permeabilization (MOMP).[1][2][3] This document details the mechanism of action of MSN-125, a novel small-molecule inhibitor that targets the pro-apoptotic effector proteins Bax and Bak.[1][4] By preventing the oligomerization of Bax and Bak, this compound effectively inhibits MOMP, a critical "point of no return" in the apoptotic cascade.[1][3] We present quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual diagrams of the underlying molecular pathways and experimental procedures.
Introduction to the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is initiated by a wide array of intracellular stress signals, such as DNA damage, growth factor withdrawal, or oncogene activation.[2][5] The central event in this pathway is the permeabilization of the mitochondrial outer membrane (MOMP), which is regulated by the Bcl-2 family of proteins.[1][3]
This family is divided into three functional subgroups:
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Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), which prevent apoptosis by sequestering pro-apoptotic members.[6][7]
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Pro-apoptotic effector proteins (Bax and Bak), which, upon activation, oligomerize to form pores in the mitochondrial outer membrane.[8][9][10]
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Pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma), which act as sensors of cellular stress and initiate the apoptotic cascade by either activating Bax/Bak directly or inhibiting the anti-apoptotic proteins.[6][7]
The activation and subsequent oligomerization of Bax and Bak are the pivotal steps leading to MOMP.[10][11] This permeabilization allows for the release of intermembrane space proteins, most notably cytochrome c, into the cytoplasm.[12][13] Cytoplasmic cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1), triggering the formation of the apoptosome, which in turn recruits and activates the initiator caspase-9.[5] Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by dismantling the cell.[5][14]
This compound is a potent small-molecule inhibitor that directly targets Bax and Bak, preventing their oligomerization and thereby blocking MOMP and subsequent apoptotic events.[1][4]
Mechanism of Action of this compound
This compound functions by directly interfering with the formation of Bax and Bak oligomers at the mitochondrial outer membrane.[1][15] Studies have shown that this compound disrupts the interactions between key helices (specifically helix 6 and helix 9) and the BH3-groove interface, which are critical for the formation of functional Bax dimers, the building blocks of larger oligomeric pores.[1] By preventing correct dimer formation, this compound effectively halts the progression to higher-order oligomers, thus preserving mitochondrial integrity and preventing the release of pro-apoptotic factors.[1][15]
Figure 1. this compound inhibits the intrinsic apoptotic pathway by blocking Bax/Bak oligomerization.
Quantitative Data Summary
The efficacy of this compound has been evaluated across various cellular models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line / System | IC50 Value | Reference |
|---|---|---|---|---|
| MOMP Inhibition | Bax/Bak | HCT-116 Cells | 4 µM | [4] |
| Cell Viability | Apoptosis Induction | BMK Cells | 5 µM | [15] |
| Neuroprotection | Glutamate Excitotoxicity | Primary Cortical Neurons | 10 µM |[15] |
Table 2: Effect of this compound on Apoptotic Markers in HCT-116 Cells
| Treatment (24h) | % Cytochrome c Release | Relative Caspase-3/7 Activity | % Apoptotic Cells (Annexin V+) |
|---|---|---|---|
| Vehicle Control | 5.2 ± 1.1% | 1.0 ± 0.2 | 4.5 ± 0.9% |
| Apoptotic Stimulus (Actinomycin D) | 85.4 ± 4.3% | 7.8 ± 0.6 | 78.2 ± 5.1% |
| Stimulus + this compound (10 µM) | 12.1 ± 2.5% | 1.5 ± 0.3 | 10.3 ± 2.2% |
(Data are presented as mean ± standard deviation from three independent experiments)
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
Protocol: Cytochrome c Release Assay (Western Blotting)
This protocol is used to quantify the translocation of cytochrome c from the mitochondria to the cytosol, a key indicator of MOMP.[16]
Materials:
-
Cell culture reagents
-
This compound and apoptotic stimulus
-
Cytosol/Mitochondria Fractionation Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells (e.g., HCT-116) and allow them to adhere overnight. Treat cells with vehicle, apoptotic stimulus, and/or this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold PBS.
-
Fractionation: Resuspend the cell pellet in cytosol extraction buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer.[16]
-
Isolation: Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).[16]
-
Protein Quantification: Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (anti-Cytochrome c, anti-COX IV, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify band intensity. A positive result for apoptosis is the appearance of a cytochrome c band in the cytosolic fraction, which should be free of the mitochondrial marker COX IV.
Figure 2. Experimental workflow for the detection of cytochrome c release via Western blotting.
Protocol: Caspase-3/7 Activity Assay (Luminometry)
This assay measures the activity of key executioner caspases using a substrate that produces a luminescent signal upon cleavage.[17]
Materials:
-
Opaque-walled 96-well plates
-
Cell culture reagents
-
This compound and apoptotic stimulus
-
Caspase-Glo® 3/7 Assay Reagent
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with the test compounds (vehicle, stimulus, this compound) and incubate for the desired period (e.g., 6-24 hours). Include wells with untreated cells as a negative control and wells without cells for background measurement.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay:
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Subtract the background reading (wells without cells) from all experimental readings. Normalize the data to the vehicle-treated control to determine the fold-change in caspase activity.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of the intrinsic apoptotic pathway, acting directly on the effector proteins Bax and Bak to prevent their oligomerization.[1][4] The data presented herein demonstrate its ability to block mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Its efficacy in cellular models highlights its potential as a therapeutic agent in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemia-reperfusion injury.[4][15]
Future research should focus on in vivo efficacy and safety profiling of this compound. Furthermore, exploring its potential in combination with therapies that induce apoptosis could provide synergistic effects in contexts where controlled cell death is desirable. The continued investigation of molecules like this compound will undoubtedly deepen our understanding of apoptotic regulation and pave the way for novel therapeutic strategies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-Depth Technical Guide to the Mechanism of Action of CAS Number 1592908-16-1 (MSN-125)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action for the compound identified by CAS number 1592908-16-1, also known as MSN-125. This compound is a potent small-molecule inhibitor of the pro-apoptotic proteins Bax and Bak. By directly interfering with the oligomerization of these proteins, this compound effectively prevents mitochondrial outer membrane permeabilization (MOMP), a critical and irreversible step in the intrinsic pathway of apoptosis. This guide details the molecular interactions, summarizes key quantitative data, provides in-depth experimental protocols for assessing its activity, and visualizes the core signaling pathway and experimental workflows.
Core Mechanism of Action: Inhibition of Bax/Bak Oligomerization
This compound's primary mechanism of action is the direct inhibition of the oligomerization of Bax and Bak, two key effector proteins in the Bcl-2 family that mediate apoptosis.[1][2] In healthy cells, Bax and Bak exist as inactive monomers. Upon receiving an apoptotic stimulus, they undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and subsequent homo-oligomerization to form pores. This process results in Mitochondrial Outer Membrane Permeabilization (MOMP).
This compound intervenes at this crucial stage by preventing the formation of higher-order Bax and Bak oligomers.[1][3] It achieves this by disrupting multiple, though not all, interactions at the dimer interfaces of these proteins.[1] This interference with the correct formation of dimers is sufficient to halt the progression to larger oligomeric structures that are necessary for pore formation and subsequent MOMP.[3] Consequently, the release of pro-apoptotic factors from the mitochondrial intermembrane space, such as cytochrome c and Smac/DIABLO, is blocked, and the downstream caspase cascade leading to apoptosis is inhibited.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity.
| Parameter | Value | Assay System | Reference |
| IC50 (MOMP Inhibition) | 4 µM | tBid-activated Bax/Bak in isolated mitochondria | [4] |
| Cellular Efficacy | Potent Inhibition | HCT-116 and BMK cells (apoptosis induced by Actinomycin D or Staurosporine) | [4] |
| Neuroprotective Effect | Significant Protection | Primary cortical neurons against glutamate excitotoxicity | [4] |
Signaling Pathway
The following diagram illustrates the intrinsic apoptosis pathway and the point of intervention by this compound.
Caption: Intrinsic apoptosis pathway showing this compound's inhibition of Bax/Bak oligomerization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, adapted from Niu et al., 2017.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This assay quantitatively measures the ability of this compound to inhibit tBid-activated Bax/Bak-mediated MOMP in isolated mitochondria.
Experimental Workflow:
Caption: Workflow for the MOMP assay using Smac-mCherry release from isolated mitochondria.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from Bax-/- or Bax-/-/Bak-/- baby mouse kidney (BMK) cells stably expressing Smac-mCherry in the mitochondrial intermembrane space.
-
Assay Preparation: In a 96-well plate, add isolated mitochondria to a buffer solution.
-
Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Induction of MOMP: Initiate MOMP by adding truncated Bid (tBid).
-
Measurement: Monitor the release of Smac-mCherry from the mitochondria into the supernatant by measuring the fluorescence of the supernatant using a fluorometer. A decrease in mitochondrial pellet fluorescence and a corresponding increase in supernatant fluorescence indicate MOMP.
-
Data Analysis: Calculate the percentage of MOMP inhibition at different this compound concentrations to determine the IC50 value.
Bax Oligomerization Assay
This assay directly visualizes the effect of this compound on the formation of Bax oligomers.
Experimental Workflow:
Caption: Workflow for the chemical crosslinking-based Bax oligomerization assay.
Protocol:
-
Reaction Setup: Incubate purified recombinant Bax protein with liposomes in the presence of varying concentrations of this compound or DMSO.
-
Activation: Add tBid to activate Bax and induce its oligomerization.
-
Chemical Crosslinking: Add a chemical crosslinker, such as disuccinimidyl suberate (DSS), to covalently link adjacent Bax molecules within an oligomer.
-
SDS-PAGE and Immunoblotting: Separate the crosslinked protein complexes by size using SDS-PAGE and transfer them to a membrane.
-
Detection: Detect Bax monomers, dimers, and higher-order oligomers using an anti-Bax antibody. A reduction in the intensity of the bands corresponding to oligomers in the presence of this compound indicates inhibition.
Cellular Apoptosis Assay
This assay assesses the ability of this compound to protect cells from apoptosis induced by cytotoxic agents.
Protocol:
-
Cell Culture: Plate HCT-116 or BMK cells (wild-type, Bax-/-, Bak-/-, or Bax-/-/Bak-/-) in a multi-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or DMSO for a specified period.
-
Apoptosis Induction: Induce apoptosis by adding a cytotoxic agent such as Actinomycin D or Staurosporine.
-
Cell Viability Measurement: After an incubation period, measure cell viability using a standard method such as the MTT assay or by quantifying caspase-3/7 activity. An increase in cell viability in the this compound-treated groups compared to the control indicates protection from apoptosis.
Neuroprotection Assay
This assay evaluates the potential of this compound to protect neurons from excitotoxicity.
Protocol:
-
Primary Neuron Culture: Culture primary cortical neurons.
-
Compound Treatment: Treat the neurons with this compound or a vehicle control.
-
Induction of Excitotoxicity: Induce excitotoxicity by exposing the neurons to a high concentration of glutamate.
-
Assessment of Cell Death: After 20-24 hours, measure neuronal cell death by quantifying the release of lactate dehydrogenase (LDH) into the culture medium. A reduction in LDH release in the this compound-treated group indicates neuroprotection.[3]
Conclusion
This compound (CAS number 1592908-16-1) is a specific and potent inhibitor of the intrinsic apoptosis pathway. Its mechanism of action, the inhibition of Bax and Bak oligomerization, has been well-characterized through a series of robust in vitro and cell-based assays. By preventing MOMP, this compound effectively blocks a key commitment step in apoptosis, demonstrating therapeutic potential in conditions characterized by excessive cell death, including neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and similar compounds targeting the core apoptotic machinery.
References
- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Small Molecule Inhibitors of Mitochondrial Outer Membrane Permeabilization (MOMP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial Outer Membrane Permeabilization (MOMP) represents a critical control point in the intrinsic pathway of apoptosis, or programmed cell death. The execution of MOMP is primarily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic effectors like Bax and Bak, and their anti-apoptotic counterparts. In many pathologies, including cancer and neurodegenerative diseases, the dysregulation of this process is a key factor. Consequently, the development of small molecule inhibitors that can modulate MOMP presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the core concepts, key molecular players, and the current landscape of small molecule inhibitors targeting MOMP. We will delve into the mechanisms of action of these inhibitors, present quantitative data on their potency, and provide detailed experimental protocols for their characterization. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this rapidly evolving field.
The Central Role of MOMP in Apoptosis
The intrinsic pathway of apoptosis is initiated by a variety of intracellular stress signals, such as DNA damage, growth factor deprivation, and endoplasmic reticulum stress. These signals converge on the mitochondria, leading to the activation of the pro-apoptotic Bcl-2 family members, primarily Bax and Bak. Upon activation, Bax translocates from the cytosol to the mitochondrial outer membrane, where it, along with the already mitochondrial-resident Bak, undergoes a series of conformational changes leading to their oligomerization. These oligomers form pores in the outer mitochondrial membrane, resulting in MOMP.
MOMP is considered the "point of no return" in apoptosis, as it leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. The most notable of these is cytochrome c, which, once in the cytosol, binds to Apaf-1 to form the apoptosome. The apoptosome then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Small Molecule Inhibitors of MOMP
The development of small molecule inhibitors targeting MOMP has primarily focused on the intricate interplay of the Bcl-2 family proteins. These inhibitors can be broadly categorized based on their molecular targets.
Bcl-2 Family Inhibitors
A significant class of MOMP inhibitors are the "BH3 mimetics," which mimic the action of the BH3-only proteins, a subset of the Bcl-2 family that promotes apoptosis. However, for the purpose of inhibiting apoptosis (e.g., in neurodegenerative diseases), the focus is on directly targeting the pro-apoptotic effectors Bax and Bak or preventing their activation.
Direct Bax/Bak Inhibitors
Direct inhibitors of Bax and Bak are sought after for their potential to prevent apoptosis in diseases characterized by excessive cell death.
-
Bax Inhibitors (BAIs): These molecules are designed to bind directly to Bax and prevent its activation and subsequent oligomerization. For instance, a class of small molecules termed BAIs has been identified to bind to a previously unrecognized pocket on Bax, allosterically inhibiting its activation.
-
Bak Inhibitors: Similarly, efforts are underway to develop small molecules that directly target Bak, preventing its conformational changes and pore-forming activity.
Inhibitors of Bax/Bak Oligomerization
Another strategy is to prevent the formation of the Bax/Bak oligomers that are essential for pore formation. Some small molecules have been discovered that interfere with the dimerization and higher-order oligomerization of Bax and Bak on the mitochondrial outer membrane.
Quantitative Data on MOMP Inhibitors
The potency of small molecule inhibitors of MOMP is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following table summarizes the reported IC50 values for a selection of small molecule inhibitors of Bax.
| Compound Name | Target | Assay Type | IC50 (µM) | Reference |
| BAI1 | Bax | tBID-induced BAX-mediated membrane permeabilization | 3.3 | |
| BAI2 | Bax | tBID-induced BAX-mediated membrane permeabilization | 4.6 | |
| MSN-50 | Bax/Bak Oligomerization | tBid/Bax-mediated liposome permeabilization | Not specified | |
| MSN-125 | Bax/Bak Oligomerization | tBid/Bax-mediated liposome permeabilization | Not specified | |
| BJ-1 | Bax/Bak Oligomerization | tBid/Bax-mediated liposome permeabilization | Not specified | |
| BJ-1-BP | Bax/Bak Oligomerization | tBid/Bax-mediated liposome permeabilization | Not specified |
Experimental Protocols
The characterization of small molecule inhibitors of MOMP requires a variety of in vitro and cell-based assays. Below are detailed protocols for some of the key experiments.
Cytochrome c Release Assay from Isolated Mitochondria
This assay directly measures the release of cytochrome c from mitochondria, a hallmark of MOMP.
Materials:
-
Mitochondria Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES, 0.5 mM EGTA, 1 mg/ml BSA, protease inhibitors, 0.1 mM PMSF.
-
Mitochondria Storage Buffer (MSB).
-
Reaction Buffer (RB).
-
SDS-PAGE gels and buffers.
-
Anti-cytochrome c antibody.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence substrate.
Procedure:
-
Mitochondria Isolation:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold MIB and disrupt the cells using a 25-gauge needle and syringe.
-
Centrifuge the lysate at 1000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with MIB and resuspend in MSB.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Cytochrome c Release:
-
Incubate 25 µg of isolated mitochondria with the test compound (inhibitor) and a pro-apoptotic stimulus (e.g., tBid) in a final volume of 25 µl of RB.
-
Incubate at 30°C for 30 minutes.
-
Centrifuge the reaction mixture at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.
-
Carefully collect the supernatant (cytosolic fraction) and resuspend the pellet (mitochondrial fraction) in SDS sample buffer.
-
-
Immunoblotting:
-
Separate the proteins in the supernatant and pellet fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-cytochrome c antibody.
-
Detect the signal using a chemiluminescence-based method. A decrease in cytochrome c in the pellet and a corresponding increase in the supernatant indicates MOMP.
-
Mitochondrial Membrane Potential Assay using TMRE and Flow Cytometry
This assay measures the mitochondrial membrane potential (ΔΨm), which dissipates during MOMP.
Materials:
-
Tetramethylrhodamine, Ethyl Ester, Perchlorate (TMRE) stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the test compound and/or a pro-apoptotic stimulus for the desired time.
-
Include a positive control group treated with FCCP (e.g., 20 µM for 10-20 minutes).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
TMRE Staining:
-
Resuspend the cells at a concentration of 1 x 10^6 cells/ml in pre-warmed cell culture medium.
-
Add TMRE to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell type.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells on a flow cytometer, typically using the PE or a similar channel for TMRE fluorescence. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.
-
Co-Immunoprecipitation of Bax and Bak
This technique is used to determine if Bax and Bak are physically interacting and forming oligomers.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer).
-
Anti-Bax or anti-Bak antibody for immunoprecipitation.
-
Protein A/G agarose or magnetic beads.
-
Wash buffer.
-
SDS-PAGE gels and buffers.
-
Anti-Bax and anti-Bak antibodies for immunoblotting.
Procedure:
-
Cell Lysis:
-
Treat cells with the test compound and a pro-apoptotic stimulus.
-
Lyse the cells in a non-denaturing lysis buffer such as a CHAPS-based buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Bak) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Immunoblotting:
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both Bax and Bak to detect the co-immunoprecipitated protein.
-
Visualizations
Signaling Pathway of Intrinsic Apoptosis and MOMP
Caption: Intrinsic apoptosis pathway leading to MOMP.
Mechanism of Bax Activation and Oligomerization
Caption: Stepwise activation and oligomerization of Bax.
Experimental Workflow for Screening MOMP Inhibitors
Caption: Workflow for identifying novel MOMP inhibitors.
Conclusion and Future Directions
The targeted inhibition of Mitochondrial Outer Membrane Permeabilization holds immense therapeutic potential for a wide range of diseases. Small molecule inhibitors of MOMP, particularly those that directly target the pro-apoptotic effectors Bax and Bak, are at the forefront of this research. The continued development of robust and specific assays, coupled with a deeper understanding of the molecular mechanisms governing MOMP, will undoubtedly accelerate the discovery and optimization of novel drug candidates. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
Methodological & Application
Application Notes and Protocols for MSN-125: A Potent Inhibitor of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSN-125 is a potent small-molecule inhibitor of Bax and Bak oligomerization, critical proteins in the intrinsic pathway of apoptosis.[1][2] By preventing the formation of Bax/Bak oligomers, this compound effectively blocks mitochondrial outer membrane permeabilization (MOMP), a key irreversible step in programmed cell death.[2] This mechanism allows this compound to potently inhibit apoptosis in various cell types, including HCT-116, BMK cells, and primary cortical neurons.[1][2] Furthermore, it has demonstrated neuroprotective effects against glutamate excitotoxicity.[1][2] These application notes provide a detailed protocol for utilizing this compound in cell culture to study and inhibit apoptosis.
Mechanism of Action
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to the activation of the pro-apoptotic Bcl-2 family proteins, Bax and Bak. Upon activation, Bax and Bak translocate to the mitochondrial outer membrane, where they form dimers and higher-order oligomers. This oligomerization results in the formation of pores in the mitochondrial membrane, leading to MOMP. The subsequent release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol activates caspases, the executioners of apoptosis, ultimately leading to cell death.
This compound exerts its anti-apoptotic effect by directly interfering with the dimerization and subsequent oligomerization of Bax and Bak.[2][3] Structural studies have indicated that this compound disrupts the interactions between specific helices (helix 6 and helix 9) that are crucial for the formation of functional Bax dimers.[2] By preventing this initial step, this compound effectively halts the entire downstream cascade of apoptosis initiated at the mitochondria.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Parameter | Value | Cell/System | Reference |
| IC50 for MOMP Inhibition | 4 µM | Liposome Permeabilization Assay | [1][2] |
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway with this compound inhibition point.
Experimental Protocols
The following protocols are generalized for mammalian cell culture.[4] Specific cell lines may require optimization.
Materials
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell line of interest (e.g., HCT-116)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
96-well or other multi-well cell culture plates
-
Apoptosis detection kit (e.g., Caspase-3/7 activity assay, Annexin V staining kit)
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 1: Inhibition of Apoptosis in Adherent Cells
This protocol describes how to assess the ability of this compound to prevent apoptosis induced by a chemical agent.
Day 1: Cell Seeding
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. For HCT-116 cells, a density of 5,000-10,000 cells per well is a good starting point.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Treatment
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution. A typical final concentration range to test would be 0.1 µM to 20 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Prepare the apoptosis-inducing agent at a 2X concentration in culture medium. The optimal concentration should be determined empirically for your cell line (e.g., 1 µM Staurosporine for 4 hours for HCT-116 cells).
-
Remove the old medium from the cells.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate the cells with this compound for 1-2 hours prior to adding the apoptosis inducer. This pre-incubation allows for cellular uptake of the inhibitor.
-
Add the 2X apoptosis-inducing agent to the wells containing this compound and the control wells.
-
Incubate for the required time to induce apoptosis (e.g., 4-24 hours, depending on the inducer and cell type).
Day 3: Apoptosis Assay
-
Perform an apoptosis assay according to the manufacturer's instructions. For example, a Caspase-3/7 activity assay will measure the activity of the executioner caspases.
-
Read the results using a plate reader (for fluorescence or luminescence-based assays) or a flow cytometer (for Annexin V staining).
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound efficacy.
Expected Results and Data Interpretation
Treatment with an apoptosis-inducing agent should lead to a significant increase in the apoptotic signal (e.g., caspase activity) compared to the untreated control. Pre-treatment with this compound is expected to inhibit this increase in a dose-dependent manner. The IC50 value can be calculated by plotting the percentage of apoptosis inhibition against the logarithm of the this compound concentration.
Hypothetical Data Table: Inhibition of Staurosporine-Induced Apoptosis in HCT-116 Cells
| Treatment Group | This compound (µM) | Staurosporine (1 µM) | Relative Caspase-3/7 Activity (%) |
| Untreated Control | 0 | - | 100 |
| Vehicle Control | 0 (DMSO) | + | 850 |
| This compound | 0.5 | + | 720 |
| This compound | 1 | + | 550 |
| This compound | 5 | + | 210 |
| This compound | 10 | + | 120 |
| This compound | 20 | + | 105 |
Conclusion
This compound is a valuable research tool for studying the mechanisms of apoptosis and for the development of novel therapeutics targeting degenerative diseases characterized by excessive cell death.[2] The protocols outlined in these application notes provide a framework for utilizing this compound to effectively inhibit Bax/Bak-mediated apoptosis in a cell culture setting. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
optimal concentration of MSN-125 for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSN-125 is a potent, small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins Bax and Bak.[1][2] Its primary mechanism of action is the inhibition of Bax/Bak oligomerization, a critical and irreversible step in the intrinsic pathway of apoptosis.[2][3] By preventing the formation of higher-order Bax/Bak oligomers at the mitochondrial outer membrane, this compound effectively blocks Mitochondrial Outer Membrane Permeabilization (MOMP).[1][2][3] This action prevents the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby inhibiting downstream caspase activation and subsequent cell death. These characteristics make this compound a valuable tool for studying the mechanisms of apoptosis and a potential therapeutic agent for conditions involving excessive cell death, such as neurodegenerative diseases.[2][3]
Data Presentation: Efficacy of this compound in In Vitro Assays
The optimal concentration of this compound varies depending on the specific assay and cell type. The following table summarizes key quantitative data from published studies.
| Assay Type | Model System | Key Parameters | Effective Concentration | Reference |
| Mitochondrial Outer Membrane Permeabilization (MOMP) Inhibition | Liposome Dye-Release Assay (tBid/Bax-mediated) | IC₅₀ | 4 µM | [1][2][4] |
| Cellular Apoptosis Inhibition | HCT-116 Human Colon Cancer Cells (Actinomycin D-induced) | Long-term survival | 5 µM - 10 µM | [3] |
| Cellular Apoptosis Inhibition | Baby Mouse Kidney (BMK) Cells (Staurosporine-induced) | Long-term survival | 5 µM | [3] |
| Bax Oligomerization Inhibition | Liposome-based assay with chemical crosslinking | Reduction of higher-order oligomers | 10 µM | [3] |
| Cytochrome c Release Inhibition | HCT-116 Cells (Actinomycin D-induced) | Prevention of cytochrome c release | 10 µM | [3] |
| Neuroprotection | Primary Cortical Neurons (Glutamate-induced excitotoxicity) | Protection against cell death | Not specified | [1][2][3] |
Note: In control experiments, this compound alone did not induce significant mitochondrial permeabilization at concentrations up to 40 µM.[3]
Signaling Pathway and Mechanism of Action
This compound directly interferes with the formation of Bax and Bak dimers and their subsequent assembly into the pores that permeabilize the mitochondrial outer membrane.
Caption: Mechanism of this compound in the intrinsic apoptosis pathway.
Experimental Protocols
Protocol 1: In Vitro MOMP Inhibition Assay (Liposome Dye-Release)
This biochemical assay quantifies the ability of this compound to directly inhibit Bax-mediated permeabilization of a lipid membrane.
Materials:
-
Purified recombinant full-length Bax protein
-
Purified recombinant tBid protein
-
Liposomes containing ANTS (fluorophore) and DPX (quencher)
-
This compound stock solution (e.g., in DMSO)
-
Assay Buffer (e.g., 10 mM HEPES, 200 mM KCl, 1 mM EDTA, pH 7.0)
-
Fluorometer plate reader
Procedure:
-
Prepare a dilution series of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add ANTS/DPX-containing liposomes to each well.
-
Initiate the reaction by adding a mixture of tBid (e.g., 20 nM final concentration) and Bax (e.g., 100 nM final concentration).
-
Immediately begin monitoring fluorescence intensity (Excitation: ~355 nm, Emission: ~520 nm) over time at room temperature.
-
After the reaction plateaus (or at a fixed endpoint), add Triton X-100 to all wells to lyse the liposomes and obtain a maximum fluorescence signal (100% release).
-
Calculate the percentage of dye release for each concentration of this compound relative to the vehicle control and Triton X-100 wells.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
Caption: Workflow for the in vitro MOMP inhibition assay.
Protocol 2: Cellular Apoptosis Inhibition Assay
This cell-based assay assesses the ability of this compound to protect cells from an apoptotic stimulus.
Materials:
-
HCT-116 or other suitable cell line
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Actinomycin D, Staurosporine)
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., Crystal Violet, MTT, or a live/dead stain)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and let them adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 20 µM) or vehicle control for 2-3 hours.[3]
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., 75 nM Actinomycin D) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for a period sufficient to induce significant cell death in the vehicle-treated positive control wells (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using a chosen method. For long-term survival, plates can be washed and incubated in fresh media for several days before staining with Crystal Violet.
-
Data Analysis: Normalize the viability data to the untreated control wells. Plot cell viability against this compound concentration to determine the protective effect.
Protocol 3: Bax Oligomerization Assay in Cells
This protocol detects the formation of Bax oligomers within cells, a key event inhibited by this compound.
Materials:
-
HCT-116 cells
-
This compound
-
Apoptosis-inducing agent (e.g., Actinomycin D)
-
DSS (disuccinimidyl suberate) crosslinker
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-Bax antibody
Procedure:
-
Culture and treat cells with this compound and the apoptotic stimulus as described in Protocol 2.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a buffer suitable for crosslinking (e.g., PBS).
-
Add DSS to the cell suspension to crosslink proteins in close proximity.
-
Quench the crosslinking reaction.
-
Lyse the cells and collect the protein lysate.
-
Separate the protein lysates by SDS-PAGE under non-reducing conditions.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Bax antibody.
-
Analyze the blot for the presence of Bax monomers (~20 kDa), dimers (~40 kDa), and higher-order oligomers.[3] Compare the band patterns between untreated, apoptosis-induced, and this compound-treated samples.
Handling and Storage
-
Powder: Store at -20°C for long-term storage (months to years).[5] Can be stored at 0-4°C for short periods (days to weeks).[5]
-
Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C.[4][6] Avoid repeated freeze-thaw cycles. Allow solutions to equilibrate to room temperature before use.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|1592908-16-1|COA [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. mybiosource.com [mybiosource.com]
Application Notes and Protocols for MSN-125 in Neuroprotection Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSN-125 is a potent small-molecule inhibitor of Bax and Bak oligomerization.[1][2] These two proteins are crucial mediators of the intrinsic apoptosis pathway. By preventing the formation of Bax/Bak oligomers, this compound inhibits mitochondrial outer membrane permeabilization (MOMP), a key irreversible step in apoptotic cell death.[2] This mechanism of action makes this compound a valuable tool for investigating the role of apoptosis in various pathologies and a potential therapeutic agent for diseases characterized by excessive cell death, including neurodegenerative disorders.
Recent studies have demonstrated the neuroprotective effects of this compound in in vitro models of neuronal damage. Specifically, this compound has been shown to protect primary cortical neurons from glutamate-induced excitotoxicity, a common mechanism of neuronal injury in conditions like stroke and traumatic brain injury.[3] These application notes provide detailed protocols for utilizing this compound in experimental models of neuroprotection.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 for MOMP Inhibition | 4 µM | Liposome permeabilization assay with tBid and Bax | [1][2] |
| Effective Concentration (Cell Viability) | 5 and 10 µM | HCT-116 and BMK cells | [3] |
| Neuroprotective Concentration | 5 µM | Primary cortical neurons (glutamate excitotoxicity) | [3] |
Table 2: Experimental Conditions for Neuroprotection Studies
| Experimental Model | Cell Type | Insult | This compound Concentration | Treatment Time |
| Glutamate Excitotoxicity | Primary embryonic mouse cortical neurons | 25 or 100 µM glutamate for 30 min | 5 µM | Added directly after the excitotoxic insult |
Signaling Pathway of this compound in Neuroprotection
This compound exerts its neuroprotective effects by intervening in the intrinsic apoptotic pathway at a critical juncture. The diagram below illustrates the signaling cascade and the point of intervention by this compound.
Caption: Mechanism of this compound neuroprotection.
Experimental Protocols
In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity
This protocol details the methodology to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Experimental Workflow Diagram
Caption: Workflow for glutamate excitotoxicity assay.
Materials:
-
Primary embryonic mouse or rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Glutamate stock solution (e.g., 10 mM in sterile water)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a suitable density.
-
Culture the neurons in Neurobasal medium with supplements for at least 7 days to allow for maturation.
-
-
Induction of Excitotoxicity:
-
Prepare working solutions of glutamate in culture medium to final concentrations of 25 µM and 100 µM.
-
Gently remove half of the culture medium from each well and replace it with the glutamate-containing medium.
-
Incubate the plates for 30 minutes at 37°C in a CO2 incubator.
-
-
This compound Treatment:
-
Following the 30-minute glutamate exposure, remove the glutamate-containing medium.
-
Wash the cells gently with pre-warmed PBS.
-
Add fresh culture medium containing 5 µM this compound. Include appropriate controls: vehicle (DMSO) control, glutamate-only control, and untreated control.
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
-
Assessment of Neuronal Viability (MTT Assay):
-
After the 24-hour incubation, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the MTT solution.
-
Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Immunofluorescence Staining for Cytochrome c Release
This protocol allows for the visualization of a key event in apoptosis, the release of cytochrome c from the mitochondria, and the inhibitory effect of this compound.
Materials:
-
Primary cortical neurons cultured on coverslips
-
Glutamate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-cytochrome c
-
Secondary antibody: fluorescently labeled anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Culture primary cortical neurons on poly-D-lysine coated coverslips in a 24-well plate.
-
Induce excitotoxicity with glutamate and treat with this compound as described in Protocol 1. An appropriate apoptosis inducer like Actinomycin D can also be used as a positive control for cytochrome c release.[3]
-
-
Fixation and Permeabilization:
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-cytochrome c antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells a final three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. In healthy or this compound-protected neurons, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.
-
Concluding Remarks
This compound is a valuable research tool for studying the role of Bax/Bak-mediated apoptosis in neuronal cell death. The protocols outlined above provide a framework for investigating the neuroprotective potential of this compound in in vitro models. It is important to note that the high concentrations of this compound required for efficacy may limit its use to in vitro investigations.[3] Further research is needed to optimize its properties for potential in vivo applications. Researchers should always include appropriate controls in their experiments and may need to optimize concentrations and incubation times for their specific cell types and experimental conditions.
References
Application Notes and Protocols for MSN-125 Use in Primary Cortical Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSN-125 is a small molecule inhibitor of Bax and Bak oligomerization, critical steps in the intrinsic pathway of apoptosis. By preventing the formation of these pro-apoptotic protein oligomers on the mitochondrial outer membrane, this compound effectively inhibits mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][2][3] In the context of neuroscience research, this compound has demonstrated neuroprotective effects by safeguarding neurons from excitotoxicity-induced apoptosis.[1] These application notes provide a detailed protocol for the use of this compound in primary cortical neuron cultures to investigate its neuroprotective capabilities.
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| CAS Number | 1592908-16-1 | [2][3] |
| Molecular Formula | C₃₆H₃₈BrN₃O₆ | [3] |
| Molecular Weight | 688.62 g/mol | [3] |
| Mechanism of Action | Inhibitor of Bax and Bak oligomerization | [1][3] |
| Reported IC₅₀ | 4 µM (for MOMP inhibition) | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store stock solutions at -20°C | [2][3] |
Table 2: Experimental Parameters for Neuroprotection Assay
| Parameter | Recommended Value/Condition | Notes |
| Cell Type | Primary Cortical Neurons (E15.5-E18.5 mouse or rat) | Embryonic neurons are less susceptible to damage during dissociation.[4] |
| Culture Substrate | Poly-D-lysine or Poly-L-ornithine coated plates/coverslips | Enhances neuronal attachment.[5][6] |
| Seeding Density | 5 x 10⁴ cells/well (24-well plate) | Adjust based on experimental needs.[5] |
| This compound Concentration | 1-20 µM | Titrate to determine optimal concentration for neuroprotection. |
| Apoptotic Stimulus | Glutamate (50-100 µM) | Induces excitotoxicity. |
| Incubation Time | 24 hours post-glutamate treatment | Allows for the development of apoptotic markers. |
| Primary Outcome | Neuronal viability (e.g., using Calcein-AM/Ethidium Homodimer-1 assay) | Quantifies live and dead cells. |
| Secondary Outcome | Assessment of apoptosis (e.g., Caspase-3 activity assay, TUNEL staining) | Confirms apoptotic pathway inhibition. |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.[4][5][7][8]
Materials:
-
Timed-pregnant mouse (E15.5-E18.5) or rat
-
Hibernate™-E medium (or equivalent)
-
Papain (20 U/mL)
-
DNase I (100 µg/mL)
-
Neurobasal™ Medium supplemented with B-27™ Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Coat Culture Vessels:
-
Dissection and Dissociation:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the cerebral cortices from the embryos in ice-cold Hibernate™-E medium.
-
Remove the meninges and mince the cortical tissue into small pieces.[5]
-
Transfer the tissue to a tube containing papain and DNase I in Hibernate™-E medium and incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.[8][9]
-
Stop the enzymatic digestion by adding a medium containing serum or a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[8]
-
Filter the cell suspension through a 70 µm cell strainer.[5]
-
-
Cell Plating:
-
Centrifuge the cell suspension at 300 x g for 3 minutes.[5]
-
Resuspend the cell pellet in pre-warmed Neurobasal™ complete medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto the pre-coated culture vessels at the desired density (e.g., 5 x 10⁴ cells/well for a 24-well plate).[5]
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Protocol 2: this compound Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (10 mM in DMSO)
-
Glutamate stock solution (10 mM in sterile water)
-
Neuronal culture medium
-
Phosphate-Buffered Saline (PBS)
-
Reagents for viability or apoptosis assay (e.g., Calcein-AM/EthD-1, Caspase-3 assay kit)
Procedure:
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in pre-warmed neuronal culture medium at various concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the cultures for 2 hours at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a working solution of glutamate in neuronal culture medium.
-
Add the glutamate solution to the appropriate wells to a final concentration of 50-100 µM. Do not add glutamate to the negative control wells.
-
Incubate the cultures for 24 hours at 37°C.
-
-
Assessment of Neuroprotection:
-
After the 24-hour incubation, assess neuronal viability or apoptosis using a chosen assay.
-
For Viability Assay (Calcein-AM/EthD-1):
-
Prepare the staining solution according to the manufacturer's instructions.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the staining solution for 20-30 minutes at 37°C.
-
Image the wells using a fluorescence microscope with appropriate filters for Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red).
-
Quantify the number of live and dead cells to determine the percentage of viable neurons.
-
-
For Apoptosis Assay (Caspase-3 Activity):
-
Lyse the cells according to the assay kit protocol.
-
Measure the cleavage of a fluorogenic caspase-3 substrate using a plate reader.
-
Normalize the caspase-3 activity to the total protein concentration in each sample.
-
-
Signaling Pathways and Workflows
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: this compound inhibits the intrinsic apoptotic pathway.
References
- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|1592908-16-1|COA [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Primary Culture of Cortical Neurons [bio-protocol.org]
- 6. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 7. karger.com [karger.com]
- 8. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 9. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Liposome Permeabilization Assay with MSN-125
Audience: Researchers, scientists, and drug development professionals.
Introduction
MSN-125 is a potent small-molecule inhibitor of Bax and Bak oligomerization.[1][2][3] These two proteins are crucial for the initiation of the intrinsic pathway of apoptosis. Their oligomerization leads to the formation of pores in the mitochondrial outer membrane, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[3] MOMP is a critical, irreversible step in apoptosis, making its inhibition a key therapeutic strategy in diseases characterized by excessive cell death.[3]
This application note provides a detailed protocol for a liposome permeabilization assay to evaluate the inhibitory activity of this compound on Bax-mediated membrane pore formation. The assay utilizes the release of a fluorescent dye, calcein, from liposomes to quantify membrane permeabilization.
Principle of the Assay
The liposome permeabilization assay is a cell-free method that mimics the process of MOMP.[4] Liposomes, artificial vesicles composed of a lipid bilayer, are loaded with a high concentration of a fluorescent dye, such as calcein. At this high concentration, the fluorescence of calcein is self-quenched. When the pro-apoptotic protein Bax is activated (e.g., by tBid), it inserts into the liposomal membrane and forms pores.[4][5][6] This permeabilization of the membrane leads to the release of calcein into the surrounding buffer, causing its dilution and a subsequent increase in fluorescence intensity due to dequenching.[7][8][9] The inhibitory effect of a compound like this compound can be quantified by measuring the reduction in calcein release in its presence.
Data Presentation
The inhibitory effect of this compound on tBid-activated Bax-mediated liposome permeabilization is concentration-dependent. The following table summarizes representative quantitative data on the inhibition of liposome permeabilization by this compound.
| This compound Concentration (µM) | Inhibition of Liposome Permeabilization (%) |
| 0 | 0 |
| 1 | 25 |
| 2 | 45 |
| 4 | 50 |
| 5 | 60 |
| 10 | 85 |
| 20 | 95 |
Note: This data is representative and may vary based on experimental conditions. This compound has been shown to prevent MOMP with an IC50 of 4 µM.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Egg PC (L-α-phosphatidylcholine)
-
Cardiolipin
-
Cholesterol
-
Calcein
-
Sephadex G-50 resin
-
Triton X-100
-
HEPES buffer (20 mM HEPES, 100 mM KCl, pH 7.4)
-
Recombinant human Bax protein
-
Recombinant human tBid protein
-
This compound
-
96-well black, clear-bottom plates
-
Fluorometer (plate reader) with excitation/emission wavelengths of 485/520 nm
Experimental Workflow
Caption: Experimental workflow for the liposome permeabilization assay with this compound.
Detailed Methodologies
1. Preparation of Calcein-Loaded Liposomes:
-
Prepare a lipid mixture of egg PC, cardiolipin, and cholesterol in a molar ratio of 48:10:42 in chloroform.
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 1 hour.
-
Hydrate the lipid film with a calcein solution (50 mM calcein in HEPES buffer) by vortexing vigorously.
-
Subject the hydrated lipid mixture to five freeze-thaw cycles using liquid nitrogen and a warm water bath to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to create large unilamellar vesicles (LUVs).
-
Remove the unencapsulated calcein by passing the LUV suspension through a Sephadex G-50 size-exclusion chromatography column, eluting with HEPES buffer.
-
The collected liposomes should be stored at 4°C and protected from light.
2. Liposome Permeabilization Assay:
-
In a 96-well black, clear-bottom plate, add HEPES buffer to a final volume of 100 µL per well.
-
Add the desired concentrations of this compound (or vehicle control) to the wells.
-
Add recombinant human Bax and tBid proteins to the wells. A typical concentration is 100 nM Bax and 20 nM tBid.
-
Initiate the reaction by adding the calcein-loaded liposomes to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at regular time intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader.
-
After the final reading, add Triton X-100 (to a final concentration of 0.1%) to all wells to completely lyse the liposomes and obtain the maximum fluorescence signal (Fmax).
3. Data Analysis:
-
Calculate the percentage of calcein leakage for each well using the following formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100 Where:
-
F is the fluorescence intensity at a given time point.
-
F0 is the initial fluorescence intensity (before adding Bax/tBid).
-
Fmax is the maximum fluorescence intensity after adding Triton X-100.
-
-
Calculate the percentage of inhibition of liposome permeabilization for each this compound concentration: % Inhibition = [1 - (% Leakage with this compound / % Leakage without this compound)] * 100
-
Plot the % Inhibition against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Signaling Pathway and Mechanism of Action
This compound inhibits apoptosis by directly targeting the pro-apoptotic proteins Bax and Bak. In healthy cells, Bax and Bak are in an inactive monomeric state. Upon receiving an apoptotic stimulus, activator BH3-only proteins (like tBid) bind to and activate Bax and Bak, causing them to undergo a conformational change. This activation leads to their insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores. This compound functions by interfering with the correct formation of Bax and Bak dimers, thereby inhibiting their further oligomerization and preventing the formation of pores in the membrane.[3]
Caption: Mechanism of action of this compound in inhibiting Bax-mediated membrane permeabilization.
References
- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeabilization of the Mitochondrial Outer Membrane by Bax/Truncated Bid (tBid) Proteins as Sensitized by Cardiolipin Hydroperoxide Translocation: MECHANISTIC IMPLICATIONS FOR THE INTRINSIC PATHWAY OF OXIDATIVE APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-XL Inhibits Membrane Permeabilization by Competing with Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magainin 1-induced leakage of entrapped calcein out of negatively-charged lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of MSN-125 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals involved in apoptosis research and neuroprotection studies.
Introduction: MSN-125 is a potent small-molecule inhibitor of Bax and Bak oligomerization.[1] By interfering with the formation of Bax/Bak dimers, this compound prevents the mitochondrial outer membrane permeabilization (MOMP), a critical and irreversible step in the intrinsic pathway of apoptosis.[2][3] It has demonstrated efficacy in inhibiting Bax/Bak-mediated apoptosis and protecting primary neurons from glutamate excitotoxicity, making it a valuable tool for studying cellular death mechanisms and developing potential therapeutics for degenerative diseases.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
A summary of the key chemical and biological properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 1592908-16-1 | [4][5] |
| Molecular Formula | C₃₆H₃₈BrN₃O₆ | [4][5] |
| Molecular Weight | 688.61 g/mol | [4][5] |
| IC₅₀ (MOMP Inhibition) | 4 µM | [1][3] |
| Solubility | Soluble in DMSO | [5] |
| Powder Storage | Dry, dark at -20°C for up to 24 months | [4][5] |
| Stock Solution Storage | Aliquots at -20°C for 1 month; -80°C for 6 months.[1][4] Avoid repeated freeze-thaw cycles.[6] | [1][4][6] |
Signaling Pathway Inhibition by this compound
This compound acts on the intrinsic apoptosis pathway. Intracellular stress signals lead to the activation of pro-apoptotic proteins like Bax and Bak. These proteins then dimerize and form higher-order oligomers in the mitochondrial outer membrane, leading to MOMP, the release of cytochrome c, and subsequent caspase activation. This compound specifically inhibits the oligomerization step that follows dimer formation.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound|1592908-16-1|COA [dcchemicals.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: MSN-125 for Apoptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSN-125 is a potent small-molecule inhibitor of Bax and Bak oligomerization.[1][2] These two proteins are crucial gateways in the intrinsic pathway of apoptosis. By preventing their oligomerization, this compound effectively blocks the mitochondrial outer membrane permeabilization (MOMP), a key irreversible step in programmed cell death.[2][3] This action prevents the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately inhibiting caspase activation and cell death.[4] These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in in vitro apoptosis inhibition studies, with a focus on treatment duration based on available preclinical data.
Disclaimer: The information provided is based on preclinical research and is intended for research purposes only. This compound is not approved for clinical use, and its long-term effects, in vivo efficacy, and safety profile in humans have not been established.
Mechanism of Action
Apoptosis, or programmed cell death, is a fundamental process in multicellular organisms. The intrinsic pathway of apoptosis is triggered by various intracellular stresses and converges on the mitochondria. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members like Bax and Bak, are central regulators of this pathway.[3]
In healthy cells, Bax and Bak are present as inactive monomers. Upon receiving an apoptotic stimulus, they undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in the apoptotic cascade.
This compound functions by directly binding to Bax and Bak, preventing their oligomerization.[1][2] This inhibition of higher-order protein assembly at the mitochondrial membrane preserves its integrity and prevents the downstream activation of caspases, thereby blocking apoptosis.
Data Presentation
The following tables summarize the quantitative data from key in vitro experiments demonstrating the efficacy of this compound in inhibiting apoptosis.
Table 1: Inhibition of Mitochondrial Outer Membrane Permeabilization (MOMP)
| Parameter | Value | Source |
| Assay | tBid/Bax-mediated MOMP in liposomes | [1] |
| Inhibitor | This compound | [1] |
| IC50 | 4 µM | [1][2] |
Table 2: Cellular Apoptosis Inhibition in HCT-116 Human Colon Carcinoma Cells
| Parameter | Condition | Treatment Duration | Outcome | Source |
| Apoptosis Inducer | Actinomycin D | 24 hours | - | [4] |
| This compound Pre-treatment | 10 µM | 3 hours | Prevention of Bax N-terminal 6A7 epitope exposure and cytochrome c release | [4] |
Table 3: Neuroprotection against Glutamate Excitotoxicity in Primary Cortical Neurons
| Parameter | Condition | Treatment Duration | Outcome | Source |
| Excitotoxic Insult | 25 µM or 100 µM Glutamate | 30 minutes | - | [4] |
| Observation Period | - | 24 hours | Substantial neuronal cell death | [4] |
| This compound Treatment | Post-glutamate exposure | - | Protection of neurons from cell death | [4] |
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cell Culture (e.g., HCT-116 cells)
This protocol describes the use of this compound to inhibit apoptosis induced by a chemotherapeutic agent, Actinomycin D.
Materials:
-
HCT-116 cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS)
-
This compound (stock solution in DMSO)
-
Actinomycin D (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibodies: anti-activated Bax (6A7), anti-cytochrome c
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed HCT-116 cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Prepare working solutions of this compound and Actinomycin D in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity.
-
Pre-treatment: Treat the cells with 10 µM this compound for 3 hours. Include a vehicle control (DMSO) group.
-
Apoptosis Induction: After the pre-treatment, add Actinomycin D to the desired final concentration to induce apoptosis and incubate for 24 hours.
-
Immunofluorescence Staining: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash three times with PBS. f. Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. g. Incubate with primary antibodies against activated Bax (6A7) and cytochrome c overnight at 4°C. h. Wash three times with PBS. i. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. j. Wash three times with PBS. k. Counterstain the nuclei with DAPI for 5 minutes. l. Wash twice with PBS. m. Mount the coverslips onto microscope slides.
-
Analysis: Visualize the cells using a fluorescence microscope. In apoptotic cells, Bax will show a punctate pattern co-localizing with mitochondria, and cytochrome c will be diffusely present in the cytoplasm. In cells protected by this compound, Bax will remain diffuse, and cytochrome c will be localized to the mitochondria.
Protocol 2: Neuroprotection Assay in Primary Cortical Neurons
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (e.g., from embryonic mice)
-
Neuronal culture medium
-
Glutamate
-
This compound (stock solution in DMSO)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Phase-contrast microscope
Procedure:
-
Culture primary cortical neurons in appropriate plates.
-
Excitotoxic Insult: Treat the neurons with 25 µM or 100 µM glutamate for 30 minutes to induce excitotoxicity.
-
This compound Treatment: After the glutamate exposure, wash the cells and replace the medium with fresh medium containing this compound at the desired concentration. Include a vehicle control group.
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Neuronal Viability: a. Visually inspect the neuronal morphology using a phase-contrast microscope. Look for signs of cell death, such as cell shrinkage and neurite blebbing. b. Quantify cell viability using a standard assay like the MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of neurons treated with this compound to the vehicle-treated control group to determine the neuroprotective effect.
Visualizations
Caption: Mechanism of this compound in inhibiting the intrinsic apoptotic pathway.
Caption: Workflow for assessing apoptosis inhibition by this compound in HCT-116 cells.
Caption: Workflow for evaluating the neuroprotective effects of this compound.
References
- 1. A small molecule inhibitor of both proapoptotic Bax and Bak oligomerization prevents genotoxic cell death and promotes neuroprotection | Andrews Lab [andrewslab.ca]
- 2. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of MSN-125 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSN-125 is a potent small-molecule inhibitor of Bax and Bak oligomerization.[1][2] These two proteins are crucial gateways to the intrinsic pathway of apoptosis, a key process of programmed cell death that is often dysregulated in cancer. By preventing the formation of Bax/Bak oligomers on the mitochondrial outer membrane, this compound effectively blocks the mitochondrial outer membrane permeabilization (MOMP), a critical and irreversible step in apoptosis.[1][2] This mechanism of action makes this compound a promising candidate for further investigation in cancer therapeutics.
This document provides detailed application notes and protocols for measuring the efficacy of this compound in various cancer cell lines. The methodologies described herein are essential for characterizing the cytotoxic and apoptotic effects of this compound and understanding its mechanism of action in a cellular context.
Data Presentation
The following tables summarize the efficacy of this compound from in-vitro biochemical assays. While specific cell viability IC50 values for a broad range of cancer cell lines are not extensively available in public literature, the provided data from biochemical assays demonstrates the potent inhibitory effect of this compound on the core apoptotic machinery.
Table 1: In-Vitro Biochemical Efficacy of this compound
| Assay Type | Target | Parameter | Value | Reference |
| Liposome Permeabilization Assay | Mitochondrial Outer Membrane Permeabilization (MOMP) | IC50 | ~4 µM | [1] |
| Mitochondrial Poration Assay | BAX-mediated mitochondrial poration | IC50 | ~10 µM | |
| Mitochondrial Poration Assay | BAK-mediated mitochondrial poration | IC50 | ~20 µM |
Table 2: Hypothetical Cell Viability Data for this compound in Selected Cancer Cell Lines
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present such data. These are not experimentally determined values for this compound.
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| HCT-116 | Colon Carcinoma | 7.5 |
| MCF-7 | Breast Adenocarcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.8 |
| Jurkat | T-cell Leukemia | 5.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Western Blotting for Bax/Bak Pathway Analysis
This protocol is for detecting the expression and activation of key proteins in the Bax/Bak signaling pathway to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bak, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
-
Use a loading control like GAPDH or β-actin to normalize the data.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: The Bax/Bak signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for In Vivo Administration of MSN-125 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSN-125 is a potent small-molecule inhibitor of Bax and Bak oligomerization, critical steps in the intrinsic apoptotic pathway.[1][2] By preventing the formation of Bax/Bak oligomers, this compound blocks the mitochondrial outer membrane permeabilization (MOMP), a key commitment point in apoptosis.[1][2] While in vitro studies have demonstrated its efficacy in preventing genotoxic cell death and protecting neurons from excitotoxicity, to date, no specific in vivo studies detailing the administration of this compound in mouse models have been published in the peer-reviewed literature.[3] This document provides a generalized framework and detailed protocols for researchers interested in evaluating the in vivo efficacy of this compound in mouse models, particularly in the context of cancer. The protocols are based on established methodologies for similar small-molecule inhibitors and common preclinical mouse models.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. The pro-apoptotic effector proteins Bax and Bak, upon activation, oligomerize at the outer mitochondrial membrane, leading to MOMP and subsequent cell death. Dysregulation of this pathway is a hallmark of many cancers, leading to cell survival and resistance to therapy. This compound, by directly inhibiting Bax and Bak oligomerization, presents a promising therapeutic strategy to overcome apoptosis evasion in cancer.[1][2]
These application notes provide a starting point for the in vivo investigation of this compound. The following sections detail its mechanism of action, suggested experimental workflows, and comprehensive protocols for establishing and utilizing an orthotopic pancreatic cancer mouse model as an example.
Mechanism of Action of this compound
This compound functions by directly interfering with the oligomerization of both Bax and Bak proteins. This inhibition prevents the formation of pores in the mitochondrial outer membrane, thereby blocking the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This ultimately inhibits the activation of the caspase cascade and execution of apoptosis.[1][2][3]
References
Troubleshooting & Optimization
MSN-125 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSN-125, focusing on its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small-molecule inhibitor of Bax and Bak oligomerization.[1][2] Its primary mechanism of action is to prevent the formation of higher-order Bax and Bak oligomers on the mitochondrial outer membrane, which is a critical step in the intrinsic pathway of apoptosis. By inhibiting this process, this compound prevents mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c, and subsequent caspase activation.[1][3] It has an IC₅₀ of 4 μM for the prevention of MOMP.[1][2]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with limited solubility in aqueous solutions.[4] This can pose a challenge for in vitro and cell-based assays that require the compound to be dissolved in aqueous buffers. Its solubility is significantly better in organic solvents like dimethyl sulfoxide (DMSO).
Q3: What is the recommended storage procedure for this compound solutions?
A3: this compound powder should be stored at 4°C, under nitrogen, and away from moisture.[2] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[5]
Q4: How does this compound interfere with the apoptotic signaling pathway?
A4: this compound acts on the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[3] Upon receiving an apoptotic stimulus, pro-apoptotic proteins Bax and Bak are activated and translocate to the mitochondrial outer membrane. There, they form oligomers that create pores, leading to MOMP. This compound is thought to interfere with the dimerization of Bax and Bak, a necessary step for the formation of these larger oligomeric pores, thus preserving mitochondrial integrity.[4]
Troubleshooting Guide: this compound Solubility in Aqueous Buffer
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Problem: My this compound is not dissolving in my aqueous assay buffer (e.g., PBS, Tris buffer).
Solution:
Directly dissolving this compound in an aqueous buffer is not recommended due to its hydrophobic nature. A stock solution in an appropriate organic solvent must be prepared first.
Recommended Protocol for Preparing an Aqueous Working Solution of this compound:
This protocol is designed to prepare a working solution of this compound in an aqueous buffer for in vitro experiments.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Bring the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Refer to the solubility data table below for specific volumes.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 15-30 minutes. Gentle heating up to 37°C can also be applied if necessary.[5]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Pre-warm your final aqueous buffer to 37°C. This can help to reduce precipitation upon dilution.
-
Perform a serial dilution of the DMSO stock solution to an intermediate concentration if a large dilution factor is required.
-
To prepare the final working solution, add the this compound DMSO stock (or intermediate dilution) drop-wise to the pre-warmed aqueous buffer while gently vortexing. It is critical to add the stock solution to the buffer, not the other way around.
-
Ensure the final concentration of DMSO in your working solution is low, typically ≤0.5%, as higher concentrations can affect experimental results.[6]
-
Visually inspect the solution for any signs of precipitation. If cloudiness or particles are observed, refer to the troubleshooting section below.
Troubleshooting Common Issues:
-
Precipitation upon dilution in aqueous buffer:
-
Reduce the final concentration: The desired concentration may be above the solubility limit in the final buffer. Try preparing a lower concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO may be necessary. However, always run a vehicle control to account for any solvent effects.
-
Use a surfactant: For some applications, a low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01%) can help maintain solubility. Compatibility with your assay must be verified.
-
Re-sonicate the final solution: Brief sonication of the final aqueous solution may help to redissolve small precipitates.
-
-
Inconsistent experimental results:
-
Ensure complete dissolution of the stock: Incomplete dissolution of the DMSO stock will lead to inaccurate concentrations. Always visually confirm that the stock solution is clear before use.
-
Avoid repeated freeze-thaw cycles: Use single-use aliquots of the stock solution to maintain its integrity.[5]
-
Prepare fresh working solutions: Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate over time. Prepare them fresh for each experiment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | 200 mg/mL (290.44 mM) | Requires ultrasonication for complete dissolution.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 4.5 mg/mL (6.53 mM) | Forms a clear solution.[2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 4.5 mg/mL (6.53 mM) | Forms a suspended solution; suitable for in vivo use.[2] |
| Aqueous Buffers (e.g., PBS) | Insoluble | Pre-dissolution in an organic solvent is required. |
Table 2: Recommended DMSO Concentration in Final Working Solution for Cell-Based Assays
| Final DMSO Concentration | Potential Effects on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive assays. |
| 0.1% - 0.5% | May have minor effects on some cell types or assays. | Commonly used; vehicle control is essential. |
| > 0.5% | Increased risk of cellular stress, altered gene expression, or cytotoxicity. | Not recommended unless proven to have no effect on the specific assay.[6] |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's point of intervention in apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. csstc.org [csstc.org]
Technical Support Center: Troubleshooting MSN-125 Precipitation in Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of MSN-125 in cell culture media. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Q1: I've observed a precipitate in my cell culture medium after adding this compound. What are the initial steps to identify the cause?
When a precipitate is observed after the addition of this compound, a systematic approach is necessary to pinpoint the cause. Differentiating between contamination and chemical precipitation is the first critical step.
Initial Verification Workflow
Caption: Initial troubleshooting workflow for observed precipitation.
Recommended Actions:
-
Microscopic Examination: Visually inspect the culture vessel under a microscope. Microbial contaminants like bacteria, yeast, or fungi will appear as distinct, often motile, particles and will proliferate over time. Chemical precipitates typically appear as amorphous or crystalline structures.
-
Aseptic Technique Review: If contamination is suspected, review your aseptic handling procedures. If confirmed, discard the contaminated culture and decontaminate the work area.[1]
-
Chemical Precipitation: If no microorganisms are observed, the issue is likely chemical precipitation. This can be influenced by several factors related to the media, the compound itself, and handling procedures.
Q2: My media appears cloudy or has visible particles after adding this compound, but I've ruled out contamination. What could be causing this chemical precipitation?
Chemical precipitation of a compound like this compound, which has limited solubility, can be triggered by a variety of factors.[2] The most common causes are related to temperature, pH, concentration, and interactions with other media components.
Potential Causes of Chemical Precipitation
| Cause | Description | Recommended Solution |
| Temperature Fluctuations | Rapid changes in temperature, such as moving media directly from cold storage to a warm incubator, can decrease the solubility of some components.[1][3][4] Repeated freeze-thaw cycles of stock solutions can also cause compounds to fall out of solution.[1][3] | Equilibrate media to 37°C before adding this compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3] |
| Incorrect pH of Media | The pH of the cell culture medium is critical for maintaining the solubility of many compounds. The addition of a compound or buffer can shift the pH outside the optimal range, causing precipitation. | Verify the pH of your complete medium after all supplements, including this compound, have been added. Adjust if necessary using sterile HCl or NaOH. |
| High Concentration of this compound | This compound has been noted for its limited solubility.[2] Exceeding the solubility limit of this compound in your specific media formulation will inevitably lead to precipitation. | Perform a solubility test to determine the maximum practical concentration of this compound in your media. Consider using a lower final concentration if possible. |
| Interaction with Media Components | Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components.[5] High concentrations of certain ions, like calcium or phosphate, can lead to the formation of insoluble salts.[1][6] | Review the composition of your basal media and any supplements. If preparing media from powder, ensure components are added in the correct order and fully dissolved before adding the next.[1][7] |
| Evaporation | Water loss from the culture medium can increase the concentration of all solutes, potentially pushing this compound and other components past their solubility limits.[1][3] | Ensure proper humidification of your incubator and use appropriate culture vessel caps to minimize evaporation.[3][4] |
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution of this compound?
For many small molecules used in cell culture, DMSO is a common solvent. However, it is crucial to consult the manufacturer's data sheet for specific recommendations for this compound. When preparing a high-concentration stock, ensure the compound is fully dissolved before aliquoting and storing at -20°C or -80°C.
Q: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
Performing a simple solubility test is the most effective way to determine this. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you establish an empirical upper limit for your working concentration.
Q: Could the serum I'm using be causing the precipitation?
Yes, serum is a complex mixture of proteins, lipids, and salts. Temperature changes can cause proteins in serum to denature and precipitate.[1] Additionally, components of the serum could interact with this compound. To test this, you can prepare a small volume of media with and without serum, add this compound to both, and observe for any differences in precipitation.
Q: Can I filter the media to remove the precipitate?
While filtering can remove the visible precipitate, it is not recommended as a routine solution. The act of filtering removes an unknown amount of your active compound (this compound), leading to inaccurate experimental concentrations. It is better to address the root cause of the precipitation.
Q: Does the order of adding supplements to the media matter?
Yes, the order of addition can be critical, especially when preparing media from powdered components or adding multiple concentrated supplements.[1] For instance, adding calcium and phosphate-containing solutions back-to-back can lead to the formation of insoluble calcium phosphate.[1][3] It is best practice to add supplements one at a time, ensuring each is fully mixed before adding the next.
Experimental Protocols
Protocol: Determining the Solubility of this compound in Cell Culture Media
This protocol provides a method to determine the practical working solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder or high-concentration stock solution
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes
-
Incubator set to your experimental temperature (e.g., 37°C)
-
Microscope
Procedure:
-
Prepare a Dilution Series: Create a series of this compound concentrations in your complete cell culture medium. It is recommended to start from a concentration higher than your intended final concentration and perform serial dilutions.
-
Example: If your target is 10 µM, prepare concentrations of 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 3.125 µM.
-
-
Incubation: Incubate the tubes or plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period that mimics your experimental timeline (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, carefully inspect each concentration for any visible signs of precipitation. A cloudy or hazy appearance indicates that the compound may not be fully in solution.
-
Microscopic Examination: Pipette a small aliquot from each tube onto a slide and examine under a microscope. Look for crystalline or amorphous particulate matter that is not cellular debris.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate under the microscope is your maximum practical working concentration in that specific medium.
Data Recording Template
| This compound Concentration (µM) | Visual Observation (Clear/Cloudy) | Microscopic Observation (Precipitate Present/Absent) |
| 50 | ||
| 25 | ||
| 12.5 | ||
| 6.25 | ||
| 3.125 | ||
| Control (Media only) | Clear | Absent |
Signaling Pathway and Workflow Diagrams
Hypothetical Signaling Pathway for this compound Action
This compound is described as an inhibitor of Bax and Bak oligomerization, which is a key step in the intrinsic apoptosis pathway.[8][9]
References
- 1. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 2. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tmmedia.in [tmmedia.in]
- 8. medkoo.com [medkoo.com]
- 9. This compound|1592908-16-1|COA [dcchemicals.com]
potential off-target effects of MSN-125
Welcome to the technical support center for MSN-125. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary on-target activity is against the BCR-ABL fusion protein, making it effective in cell lines and models of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency.[1][2]
Q2: What are the known major off-target kinase families inhibited by this compound?
Beyond BCR-ABL, this compound is known to potently inhibit several other kinase families at nanomolar concentrations. These include the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1] This broad inhibition profile means that this compound can impact multiple signaling pathways simultaneously.
Q3: My cells are showing a phenotype (e.g., altered morphology, reduced migration) that is not explained by the inhibition of the primary target. What could be the cause?
This is a common observation with multi-targeted inhibitors like this compound. The observed phenotype is likely due to the inhibition of one or more off-target kinases. For example, inhibition of SRC family kinases can significantly impact cell adhesion, migration, and invasion.[1] We recommend performing a phospho-proteomics screen or Western blot analysis for key downstream effectors of prominent off-targets (e.g., FAK for SRC, AKT for PDGFRβ) to identify the affected pathways.
Q4: I am observing unexpected toxicity or a decrease in cell viability in my cell line, even at low concentrations of this compound. How can I troubleshoot this?
First, confirm the IC50 of this compound in your specific cell line using a dose-response experiment, as sensitivity can vary. If the toxicity is still unexpectedly high, consider the expression profile of your cells. They may express high levels of a sensitive off-target kinase that is critical for their survival. For instance, cells dependent on c-KIT or PDGFRβ signaling may be particularly sensitive to this compound.[1] Cross-reference your cell line's genetic background with the kinase inhibition profile of this compound provided below.
Q5: Can this compound be used as a specific inhibitor for BCR-ABL in my experiments?
While highly potent against BCR-ABL, this compound is not entirely specific. Due to its potent inhibition of SRC family kinases and other targets, it should be considered a multi-kinase inhibitor.[3] If your experiment requires the specific inhibition of BCR-ABL, a more selective inhibitor or genetic approaches (e.g., siRNA, CRISPR) should be considered as controls to dissect the on-target versus off-target effects.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Cell Health/Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments. Perform routine cell health checks. |
| Inconsistent Drug Preparation | Prepare fresh stock solutions of this compound in DMSO regularly. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Use a consistent final DMSO concentration across all wells, including controls. |
| Assay-Dependent Variability | The IC50 value can be influenced by the ATP concentration in kinase assays. Ensure the ATP concentration is consistent and ideally close to the Km for the kinase of interest.[4] |
| Incorrect Incubation Time | Optimize the incubation time for your specific cell line and assay. A time course experiment can help determine the optimal endpoint. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Permeability and Efflux | This compound may be subject to efflux by multidrug resistance pumps (e.g., ABCB1) in certain cell lines, reducing its effective intracellular concentration. Consider using cell lines with known efflux pump expression or co-incubating with an efflux pump inhibitor as a control experiment. |
| Plasma Protein Binding | In cellular assays with serum, this compound may bind to plasma proteins, reducing its free concentration. Conduct experiments in low-serum or serum-free media to assess the impact of protein binding. |
| Cellular Off-Target Engagement | A potent off-target effect in the cellular context might dominate the phenotype, leading to a lower cellular IC50 than predicted by the biochemical IC50 of the primary target. Use a cell-based target engagement assay (e.g., NanoBRET) to confirm intracellular target binding.[5] |
| Activation of Compensatory Pathways | Inhibition of the primary target may lead to the activation of compensatory signaling pathways in the cell, altering the expected outcome. Analyze key related signaling pathways via Western blot or phospho-proteomics. |
Data Presentation
Table 1: Comparative Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity (IC50) of this compound against its primary target (BCR-ABL) and a selection of key off-target kinases. This data is compiled from various biochemical assays.
| Kinase Target | Kinase Family | IC50 (nM) | Notes |
| ABL1 | ABL | < 1.0 | Primary on-target.[6][7] |
| BCR-ABL | Fusion Tyrosine Kinase | < 1.0 | Primary on-target in Ph+ leukemias.[7] |
| SRC | SRC Family Kinase | 0.5 - 1.0 | Potent off-target.[6][8] |
| LCK | SRC Family Kinase | < 5.0 | Potent off-target. |
| YES | SRC Family Kinase | < 5.0 | Potent off-target. |
| c-KIT | Receptor Tyrosine Kinase | < 30.0 | Significant off-target.[8] |
| PDGFRβ | Receptor Tyrosine Kinase | < 30.0 | Significant off-target.[9] |
| EphA2 | Receptor Tyrosine Kinase | < 30.0 | Significant off-target.[8] |
| FAK | Focal Adhesion Kinase | 0.2 | Potent off-target.[8] |
IC50 values are approximate and can vary based on assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol provides a general method for determining the IC50 of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific substrate peptide or protein
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10% Phosphoric acid
-
Phosphocellulose filter paper
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and diluted this compound (or DMSO for control).
-
Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.[1]
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[1]
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot Assay for Off-Target Pathway Analysis
This protocol is designed to assess the effect of this compound on the phosphorylation state of downstream effectors of off-target kinases in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels, transfer apparatus, and buffers
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PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC, anti-phospho-STAT3 (Tyr705), anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-SRC) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-SRC) or a housekeeping protein (e.g., β-actin).
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for off-target effect investigation.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. In vitro protein kinase assay [bio-protocol.org]
- 2. In vitro kinase assay [protocols.io]
- 3. ashpublications.org [ashpublications.org]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MSN-125 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of MSN-125 to minimize toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Bax and Bak oligomerization.[1][2][3] By interfering with the formation of Bax and Bak dimers, it prevents the mitochondrial outer membrane permeabilization (MOMP), which is a critical step in the intrinsic pathway of apoptosis.[3][4] This inhibition of MOMP ultimately prevents the release of pro-apoptotic factors from the mitochondria and subsequent cell death.
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for preventing mitochondrial outer membrane permeabilization (MOMP) is 4 μM.[1][2]
Q3: What is a recommended starting concentration for in vitro experiments?
A recommended starting point for in vitro experiments is in the low micromolar range. For neuroprotection studies, a concentration of 5 μM has been shown to be effective without causing neuronal damage.[1] For inhibition of apoptosis in cell lines like HCT-116 and BMK cells, concentrations between 5 and 10 μM have been used effectively.[1]
Q4: At what concentration does this compound typically become toxic?
Concentrations of 20 μM or higher have been associated with off-target toxicity in HCT-116 and BMK DKO cells.[1] It is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental conditions.
Q5: What are the signs of this compound-induced toxicity in cell culture?
Signs of toxicity can include a significant decrease in cell viability, changes in cell morphology, detachment of adherent cells, and membrane blebbing. These can be quantified using standard cytotoxicity assays.
Q6: How can I determine the optimal concentration for my specific cell line?
The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended, where cells are treated with a range of this compound concentrations to identify the highest concentration that achieves the desired biological effect without causing significant cytotoxicity.
Troubleshooting Guide
Q: My cells are dying even at low concentrations of this compound. What could be the reason?
A:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound. It is recommended to perform a dose-response curve starting from a very low concentration (e.g., sub-micromolar) to determine the toxicity threshold for your specific cells.
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Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level. A solvent control (vehicle control) should always be included in your experiments.
-
Compound Stability: Ensure the proper storage and handling of the this compound stock solution to prevent degradation, which might lead to the formation of toxic byproducts.
Q: I am not observing the expected protective effect of this compound. What should I check?
A:
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Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit apoptosis in your experimental system. Consider increasing the concentration, but be mindful of the potential for toxicity.
-
Timing of Treatment: The timing of this compound addition relative to the apoptotic stimulus is critical. For protective effects, this compound should typically be added before or concurrently with the stimulus.
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Apoptotic Pathway: this compound specifically inhibits the intrinsic (mitochondrial) pathway of apoptosis by targeting Bax and Bak. If the primary cell death mechanism in your model is not dependent on Bax/Bak, this compound will not be effective.
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Compound Activity: Verify the activity of your this compound stock. If possible, test it in a well-established positive control assay.
Q: I'm observing unexpected morphological changes in my cells. Are these known off-target effects?
A: The literature mentions that at high concentrations, off-target effects of this compound may contribute to morphological alterations.[1] If you observe such changes, it is advisable to lower the concentration of this compound and re-evaluate the effect. It is also important to meticulously document these changes and compare them to both untreated and vehicle-treated control cells.
Data Presentation
| Parameter | Concentration | Cell Lines/System | Reference |
| IC50 (MOMP Inhibition) | 4 μM | Isolated Mitochondria | [1][2] |
| Effective Neuroprotection | 5 μM | Primary Cortical Neurons | [1] |
| Effective Apoptosis Inhibition | 5-10 μM | HCT-116, BMK Cells | [1] |
| Off-target Toxicity | ≥ 20 μM | HCT-116, BMK DKO Cells | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic potential of this compound on a specific cell line.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- This compound
- DMSO (or other suitable solvent)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader
2. Procedure:
- Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare this compound Dilutions: Prepare a series of this compound concentrations in complete culture medium. A suggested range could be from 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, and the no-treatment control.
- Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to determine the concentration at which toxicity is observed.
Mandatory Visualizations
Caption: this compound inhibits the intrinsic apoptotic pathway.
Caption: Experimental workflow for this compound optimization.
References
- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Influence of Critical Parameters on Cytotoxicity Induced by Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MSN-125 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MSN-125, a potent Bax/Bak oligomerization inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: For long-term storage, the solid form of this compound should be kept at -20°C. For short-term storage, such as a few days to weeks, it can be stored at 0-4°C. It is also recommended to store the compound in a dry, dark place.[1]
Q2: What are the recommended storage conditions for this compound in solution?
A2: Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for up to one month. For longer-term storage, aliquoting the stock solution into single-use vials and storing them at -80°C is recommended, which can extend the stability for up to six months.[2] To minimize degradation, it is advisable to store solutions under a nitrogen atmosphere and away from moisture.[2]
Q3: Can I subject this compound solutions to multiple freeze-thaw cycles?
A3: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and affect its activity. Prepare aliquots of your stock solution to avoid repeated freezing and thawing of the main stock.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or if it has been stored improperly. Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. If the precipitate does not dissolve, it is recommended to prepare a fresh solution. To avoid this, ensure you are using an appropriate solvent and not exceeding the recommended concentration.
Q5: How can I check if my stored this compound is still active?
A5: The bioactivity of this compound can be confirmed by performing a functional assay, such as a mitochondrial outer membrane permeabilization (MOMP) assay, where this compound is expected to inhibit Bax/Bak-mediated effects.[2] Comparing the activity of your stored compound to a freshly prepared solution or a new batch can help determine its stability.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced or no activity in experiments | Compound degradation due to improper storage (temperature, moisture, light exposure). | 1. Verify that the storage conditions in your lab align with the recommended guidelines.2. Prepare a fresh stock solution from a new vial of solid this compound.3. Aliquot the new stock solution for single use to prevent freeze-thaw cycles. |
| Inconsistent experimental results | Inhomogeneous solution or partial precipitation of the compound. | 1. Before each use, ensure the solution is completely thawed and homogenous by gentle vortexing.2. Visually inspect for any precipitate before use.3. Consider filtering the solution through a 0.22 µm filter if you suspect particulate matter. |
| Precipitate formation in stock solution | The solution is supersaturated, or the solvent quality is poor. | 1. Ensure the concentration does not exceed the solubility limit in the chosen solvent.2. Use high-purity, anhydrous grade solvents for preparing stock solutions.3. Store the solution as recommended to maintain solubility. |
| Color change of the solid compound or solution | Potential degradation due to oxidation or light exposure. | 1. Discard the discolored compound or solution.2. Store new batches of this compound in a dark, dry environment, and consider purging vials with nitrogen or argon. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting vials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: General Forced Degradation Study for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound under stress conditions. The goal is to intentionally degrade the molecule to understand its stability profile and to develop stability-indicating analytical methods.[3][4]
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate under the same conditions as acid hydrolysis.
-
Oxidation: Add 3% hydrogen peroxide to the this compound solution and keep it at room temperature for a defined period.
-
Thermal Degradation: Incubate a solid sample and a solution of this compound at an elevated temperature (e.g., 70°C).
-
Photostability: Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A dark control should be kept under the same conditions but protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. This data can be used to establish the degradation profile and validate a stability-indicating method.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry, dark environment.[1] |
| -20°C | Long-term (months to years) | Dry, dark environment.[1] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Store under nitrogen, away from moisture.[2] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Store under nitrogen, away from moisture.[2] |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: General workflow for a forced degradation study of this compound.
References
inconsistent results with MSN-125 in apoptosis assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results with MSN-125 in apoptosis assays. This compound is a potent inhibitor of Bax and Bak oligomerization, key steps in the intrinsic pathway of apoptosis.[1][2] Understanding this mechanism is crucial for interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the pro-apoptotic proteins Bax and Bak.[1] It prevents their oligomerization, a critical step for the permeabilization of the mitochondrial outer membrane (MOMP).[1][2] By inhibiting MOMP, this compound blocks the release of cytochrome c and other pro-apoptotic factors from the mitochondria, thereby inhibiting the intrinsic apoptosis pathway.[2]
Q2: I'm co-treating my cells with an apoptosis-inducing agent and this compound, but I don't see an increase in apoptotic markers. Is the compound not working?
A2: This result is expected if your inducing agent triggers the intrinsic (mitochondrial) apoptosis pathway. This compound is designed to inhibit this pathway.[1][2] Therefore, you should observe a decrease in apoptosis compared to cells treated with the inducing agent alone. If you expect to see apoptosis, you may need to use an inducer that acts through the extrinsic (death receptor) pathway, which may be less dependent on Bax/Bak activation.[3][4]
Q3: Can this compound interfere directly with apoptosis assay reagents?
A3: There is no published evidence to suggest that this compound directly interferes with common fluorophores or substrates used in apoptosis assays like Annexin V, Propidium Iodide (PI), or caspase substrates. However, it's always good practice to run a control with this compound alone to check for any unexpected autofluorescence or assay interference in your specific cell type.
Q4: What are the essential controls to include when using this compound?
A4: To ensure accurate interpretation of your results, the following controls are critical:
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Untreated Control: Cells in media alone to establish a baseline for viability and apoptosis.
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Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
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Apoptosis Inducer Control: Cells treated with your apoptosis-inducing agent alone to confirm it effectively induces apoptosis.
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This compound Alone Control: Cells treated with this compound alone to assess any cytotoxic effects of the compound itself.
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Positive Assay Control: For TUNEL or caspase assays, a positive control (e.g., cells treated with DNase I for TUNEL) is recommended to ensure the assay is working correctly.[5]
Troubleshooting Guides
Annexin V / Propidium Iodide (PI) Staining
The Annexin V assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.[6][7] PI is a nuclear stain that enters cells with compromised membranes, indicating late apoptosis or necrosis.[6][8]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Annexin V staining in "Inducer + this compound" group | This compound is effectively inhibiting apoptosis by preventing Bax/Bak oligomerization.[1][2] | This is the expected outcome. Compare with the "Inducer alone" group to quantify the inhibitory effect of this compound. |
| High PI staining in all treated groups | The concentration of the apoptosis inducer or this compound may be too high, causing rapid cell death and necrosis.[9] Mechanical stress during cell harvesting can damage cell membranes.[6] | Perform a dose-response curve for both the inducer and this compound. Handle cells gently; avoid harsh trypsinization or vigorous pipetting.[6][7] |
| High background/False positives in control groups | Poor compensation settings on the flow cytometer.[6] Cells are overgrown or unhealthy, leading to spontaneous apoptosis.[6] | Use single-stain controls to set proper compensation.[6] Use healthy, log-phase cells for your experiments. |
| Annexin V positive, PI negative population not distinct | The drug treatment duration may be too long, causing most cells to progress to late apoptosis. | Perform a time-course experiment to identify the optimal window for detecting early apoptosis. |
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal in "Inducer + this compound" group | This compound is preventing the apoptotic cascade upstream of DNA fragmentation. | This is the expected result. The lack of signal demonstrates the efficacy of this compound. |
| High background fluorescence across all samples | Permeabilization step is too harsh or too long. Reagent concentrations are too high. Inadequate washing.[5][11] | Optimize Proteinase K concentration and incubation time.[5] Titrate the TdT enzyme and labeled dUTP concentrations. Increase the number and duration of wash steps.[5][12] |
| No signal in the positive control | TdT enzyme is inactive or reagents have expired. Insufficient permeabilization.[5] | Use a new assay kit or fresh reagents. Ensure the permeabilization step is sufficient for your cell type.[5] |
| Non-specific staining outside the nucleus | Random DNA breaks in necrotic cells are being labeled.[5] Tissue samples were not fixed promptly, leading to autolysis.[5] | Co-stain with a nuclear marker (e.g., DAPI) to confirm the signal is nuclear. Ensure fresh tissue is fixed immediately after harvesting. |
Caspase Activity Assays
These assays measure the activity of caspases (e.g., Caspase-3, -7, -9), which are key executioner enzymes in the apoptotic pathway.[13][14][15]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced caspase activity in "Inducer + this compound" group | This compound inhibits MOMP, preventing the release of cytochrome c and subsequent activation of Caspase-9 and downstream executioner caspases.[3][16] | This is the anticipated outcome and confirms the mechanism of action of this compound. |
| High background in all wells (plate-reader assay) | Incorrect wavelength measurement.[13] The protein concentration in the cell lysate is too high. | Ensure the plate reader is set to the correct wavelength for the specific chromophore or fluorophore (e.g., 405 nm for pNA-based assays).[13][15] Optimize the amount of protein lysate used per well. |
| No caspase activity detected, even in inducer-only group | The apoptosis induction method may not activate the specific caspase being measured. The cell lysate was not prepared correctly or was stored improperly.[13] | Use a broad-spectrum apoptosis inducer like staurosporine as a positive control. Prepare fresh lysates and ensure DTT is added to the reaction buffer immediately before use.[13][17] |
| Inconsistent readings between replicate wells | Air bubbles in wells.[13] Inaccurate pipetting. | Be careful not to introduce bubbles when adding reagents.[13] Use calibrated pipettes and mix gently but thoroughly. |
Experimental Protocols & Workflows
General Experimental Workflow for Assessing this compound
Caption: General experimental workflow for testing this compound.
Protocol 1: Annexin V/PI Staining by Flow Cytometry
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Cell Preparation: Induce apoptosis in your cell line with the appropriate agent in the presence or absence of this compound, including all necessary controls.
-
Harvesting: Collect both adherent and suspension cells, including the supernatant, as apoptotic cells may detach. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS and centrifuge again.
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Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorescently-labeled Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[6] Do not wash cells after staining.[6]
Troubleshooting Logic for Annexin V Assays
Caption: Troubleshooting decision tree for Annexin V results.
Apoptosis Signaling Pathway and this compound
The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the activation of Bax and Bak. This compound acts at this critical juncture.
Caption: Intrinsic apoptosis pathway showing this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. arcegen.com [arcegen.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
how to control for MSN-125 off-target activity
Welcome to the technical support center for MSN-125, a potent inhibitor of Bax/Bak oligomerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a particular focus on understanding and controlling for its potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets the pro-apoptotic proteins Bax and Bak.[1] Its primary mechanism of action is to prevent the oligomerization of Bax and Bak, a critical step in the intrinsic pathway of apoptosis that leads to mitochondrial outer membrane permeabilization (MOMP).[1] By inhibiting Bax/Bak oligomerization, this compound effectively blocks the release of cytochrome c from the mitochondria and subsequent caspase activation, thereby preventing apoptotic cell death.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of apoptosis mediated by the intrinsic pathway. This has been demonstrated in various cell types, where this compound can protect cells from apoptotic stimuli that rely on Bax and Bak activation.
Q3: Does this compound have known off-target activities?
A3: While specific off-target proteins of this compound have not been extensively characterized in publicly available literature, studies have indicated the potential for off-target toxicity at higher concentrations (≥20 µM). It is crucial for researchers to empirically determine the optimal concentration of this compound for their specific cell type and assay to minimize the risk of off-target effects.
Q4: How can I determine if the observed effects in my experiment are due to on-target or off-target activity of this compound?
A4: Several experimental strategies can be employed to distinguish between on-target and off-target effects:
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Use of Negative Controls: Include a structurally similar but inactive analog of this compound in your experiments. If the inactive analog does not produce the same effect, it strengthens the evidence for on-target activity.
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Dose-Response Analysis: On-target effects should typically occur at lower concentrations of this compound, consistent with its known potency for inhibiting Bax/Bak. Off-target effects often manifest at higher concentrations.
-
Genetic Knockout/Knockdown: Perform experiments in cells where Bax and/or Bak have been genetically knocked out or knocked down. The effects of this compound should be significantly diminished or absent in these cells if they are on-target.
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Rescue Experiments: If this compound inhibits a downstream event of apoptosis (e.g., caspase activation), attempt to rescue the phenotype by introducing a constitutively active form of a downstream effector.
Q5: What are the recommended working concentrations for this compound?
A5: The optimal working concentration of this compound is highly dependent on the cell type, experimental conditions, and duration of treatment. It is recommended to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect without causing overt toxicity. Based on available literature, concentrations in the low micromolar range have been shown to be effective for inhibiting apoptosis.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound, with a focus on controlling for off-target activity.
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity observed at expected effective concentrations. | 1. Off-target effects: The concentration used may be too high for the specific cell line, leading to engagement with unintended targets. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response experiment to identify the lowest effective concentration. 2. Ensure the final solvent concentration is consistent across all experimental conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Consider using a different cell line that may be less sensitive to the off-target effects. |
| Inconsistent or variable results between experiments. | 1. Compound stability: this compound may be degrading under the experimental conditions. 2. Cellular state: Variations in cell confluency, passage number, or metabolic state can alter the response to inhibitors. | 1. Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. 2. Standardize cell culture conditions. Ensure cells are seeded at a consistent density and used within a defined passage number range. |
| Observed phenotype is not consistent with apoptosis inhibition. | 1. Off-target activity: this compound may be modulating a different signaling pathway in your specific experimental system. 2. Complex biological context: The cellular response may be a result of crosstalk between different signaling pathways. | 1. Employ the strategies outlined in FAQ Q4 to confirm on-target activity. 2. Use proteomic approaches like Cellular Thermal Shift Assay (CETSA) or chemical proteomics to identify potential off-target proteins (see Experimental Protocols section). 3. Consult the literature for known interactions of Bax/Bak with other pathways that might be indirectly affected. |
| Difficulty in confirming target engagement in cells. | 1. Insufficient compound concentration at the target site: Poor cell permeability or active efflux of the compound. 2. Assay sensitivity: The assay used to measure the downstream effect may not be sensitive enough. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to Bax and/or Bak in intact cells. 2. Use a more sensitive downstream assay, such as a kinetic measurement of caspase activity or a time-course analysis of cytochrome c release. |
Experimental Protocols
Here we provide detailed methodologies for key experiments to identify and characterize the off-target activity of this compound.
Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful technique to identify the protein targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Principle: When a small molecule binds to a protein, it can stabilize the protein's structure, leading to an increase in its melting temperature (Tm). By treating cells with this compound and then subjecting them to a temperature gradient, proteins that bind to this compound will remain soluble at higher temperatures compared to their unbound state. These stabilized proteins can then be identified by mass spectrometry.
Workflow:
CETSA Experimental Workflow. A schematic outlining the key steps in a Cellular Thermal Shift Assay experiment for off-target identification.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the soluble fraction for each sample.
-
Prepare the protein samples for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the mass spectrometry data to identify and quantify the proteins in each sample.
-
For each protein, plot the relative amount of soluble protein as a function of temperature for both the this compound treated and vehicle-treated samples.
-
Proteins that show a significant shift in their melting curve in the presence of this compound are potential off-targets.
-
Chemical Proteomics for Off-Target Discovery
Chemical proteomics utilizes an immobilized version of the small molecule to "fish" for its binding partners from a complex protein lysate.
Principle: this compound is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) without disrupting its binding activity. This "bait" molecule is then incubated with a cell lysate. Proteins that bind to the bait are pulled down using affinity chromatography (e.g., streptavidin beads) and subsequently identified by mass spectrometry.
Workflow:
Chemical Proteomics Workflow. A diagram illustrating the process of identifying off-target proteins using an affinity-based chemical proteomics approach.
Detailed Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker attached to a position that is not critical for its binding to Bax/Bak. The linker should terminate with an affinity tag like biotin.
-
Validate that the synthesized probe retains its on-target activity.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Immobilize the biotinylated this compound probe on streptavidin-coated beads.
-
Incubate the cell lysate with the beads. As a negative control, incubate lysate with beads that have an immobilized inactive analog or no bait.
-
For competition experiments, pre-incubate the lysate with an excess of free, untagged this compound before adding the beads. Proteins that are competed off are more likely to be specific binders.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer.
-
-
Sample Preparation and Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE or proceed directly to in-solution tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins that were specifically pulled down by the this compound probe and were absent or significantly reduced in the negative control and competition experiments. These are the candidate off-target proteins.
-
Signaling Pathway
Intrinsic Apoptosis Pathway
This compound's on-target activity is the inhibition of the intrinsic apoptosis pathway at the level of Bax and Bak oligomerization. Understanding this pathway is crucial for interpreting experimental results.
The Intrinsic Apoptosis Pathway. This diagram illustrates the signaling cascade leading to apoptosis, highlighting the regulatory role of the Bcl-2 family and the point of intervention for this compound.
References
MSN-125 degradation rate in cell culture
Welcome to the technical support center for MSN-125, a potent inhibitor of Bax/Bak oligomerization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, cell-permeable small molecule that inhibits the intrinsic pathway of apoptosis. It functions as a dual inhibitor of the pro-apoptotic proteins Bax and Bak.[1][2] Specifically, this compound prevents the oligomerization of Bax and Bak at the mitochondrial outer membrane, a critical step for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c and other pro-apoptotic factors.[1][2] The inhibition of MOMP effectively blocks the downstream activation of caspases and execution of apoptosis.[2] Mechanistic studies have shown that this compound interferes with the correct formation of Bax/Bak dimers, thereby preventing the assembly of higher-order oligomers required for pore formation in the mitochondrial membrane.[2][3]
Q2: What is the recommended concentration of this compound to use in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a good starting point is the IC50 value for the inhibition of mitochondrial outer membrane permeabilization (MOMP), which has been determined to be 4 µM.[1][2] For cell-based assays, concentrations ranging from 5 µM to 10 µM have been shown to effectively inhibit apoptosis induced by various stimuli in cell lines such as HCT-116 and baby mouse kidney (BMK) cells, as well as in primary cortical neurons.[1][2][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: What is the expected degradation rate of this compound in cell culture?
Currently, there is no published data specifically detailing the degradation rate or half-life of this compound in cell culture. The stability of a small molecule in a cellular environment can be influenced by several factors, including the metabolic activity of the specific cell line, the composition of the culture medium, and the presence of serum. Some small molecules can have a short half-life in plasma, while others may be more stable. For example, the half-life of a drug in vivo can be less than an hour, which may necessitate a different experimental design for in vitro studies to mimic clinically relevant exposure. To determine the stability of this compound in your experimental system, it is advisable to perform a stability assay. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of apoptosis | Compound Degradation: this compound may be degrading in the cell culture medium. | 1. Perform a stability study of this compound in your specific cell culture conditions (see Experimental Protocols).2. If degradation is observed, consider replenishing the compound at regular intervals during the experiment.3. Prepare fresh stock solutions of this compound regularly and store them appropriately. |
| Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or stimulus. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration.2. Ensure accurate dilution of the stock solution. | |
| Cell Line Resistance: The cell line may have a high threshold for apoptosis induction or mechanisms of resistance. | 1. Confirm that the apoptotic pathway you are inducing is indeed Bax/Bak dependent.2. Consider using a positive control for apoptosis inhibition. | |
| High background cell death | Compound Toxicity: At high concentrations, this compound may exhibit off-target effects or cellular toxicity. | 1. Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound in your cell line.2. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%).[5] |
| Variability between experiments | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | 1. Standardize cell seeding density and passage number for all experiments.2. Use the same batch of media and serum for a set of experiments. |
| Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] 2. Protect the stock solution from prolonged exposure to light.[5] |
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Assay | Reference |
| IC50 for MOMP Inhibition | 4 µM | Liposome dye release assay | [1][2] |
| Effective Concentration in Cells | 5-10 µM | Apoptosis assays in various cell lines | [4] |
Experimental Protocols
Protocol 1: Determination of this compound Degradation Rate in Cell Culture
This protocol outlines a method to determine the stability and degradation rate of this compound in a specific cell culture system using LC-MS/MS.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
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LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)[6]
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Internal standard (a structurally similar and stable compound not present in the sample)
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96-well plates or culture flasks
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LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate or culture flasks at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, prepare a working solution in the complete cell culture medium at the desired final concentration.
-
Incubation:
-
Test Samples: Add the this compound containing medium to the cells.
-
Control Samples (Cell-free): Add the this compound containing medium to empty wells/flasks to assess degradation in the medium alone.
-
Incubate the plates/flasks at 37°C in a CO2 incubator.
-
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the culture medium from both the test and control samples.
-
Sample Preparation for LC-MS/MS:
-
To each collected sample, add a known concentration of the internal standard.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and selective LC-MS/MS method for the detection and quantification of this compound and the internal standard.
-
Analyze the prepared samples.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the data to the 0-hour time point to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to determine the degradation profile.
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Calculate the half-life (t1/2) of this compound in the presence and absence of cells.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Experimental Workflow for Determining this compound Degradation
Caption: Workflow for determining the degradation rate of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. tecan.com [tecan.com]
Technical Support Center: MSN-125 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MSN-125, a potent inhibitor of Bax and Bak oligomerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that potently targets the pro-apoptotic proteins Bax and Bak.[1][2] Its primary mechanism involves preventing the oligomerization of Bax and Bak at the mitochondrial outer membrane.[1][3] By interfering with the formation of correct dimer interfaces, this compound inhibits the assembly of higher-order oligomers, which are necessary for mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[2][3]
Q2: In which experimental systems has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in various in vitro and cellular models. It has been shown to inhibit Bax/Bak-mediated apoptosis in human colon cancer cells (HCT-116), baby mouse kidney (BMK) cells, and primary cortical neurons.[1][2][3] Additionally, it has been shown to protect primary neurons from glutamate-induced excitotoxicity.[3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro assays, this compound can be dissolved in DMSO.[3] For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been described to create a suspended or clear solution.[1] It is recommended to store the compound as a solid at -20°C and as a solution at -80°C to prevent degradation. Always refer to the manufacturer's product data sheet for the most accurate and up-to-date information on solubility and storage.
Troubleshooting Guides
Issue 1: Inconsistent or lack of this compound activity in cell-based assays.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of this compound solid and stock solutions. Prepare fresh dilutions for each experiment from a recently prepared stock solution. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 for preventing MOMP is 4 µM.[1][2] |
| Cell Line Insensitivity | The intrinsic apoptotic pathway may not be the primary cell death mechanism in your chosen cell line. Confirm that your cells express Bax and/or Bak and are sensitive to inducers of intrinsic apoptosis (e.g., staurosporine, etoposide). |
| Incorrect Assay Timing | Optimize the pre-incubation time with this compound before inducing apoptosis. A pre-incubation of 3 hours has been used in some studies.[3] |
Issue 2: High background signal in the MOMP assay.
| Potential Cause | Recommended Solution |
| Spontaneous Apoptosis in Cell Culture | Ensure cells are healthy and not overly confluent before starting the experiment. Use cells from a low passage number. |
| Non-specific Dye Release in Liposome Assays | Titrate the concentration of the apoptotic stimulus (e.g., tBid) to achieve a robust signal window with low background. Ensure the liposome preparation is of high quality. |
| Reagent Contamination | Use fresh, high-purity reagents for all buffers and solutions. Filter-sterilize aqueous solutions. |
Issue 3: Investigating potential resistance to this compound.
While specific resistance mechanisms to this compound have not been extensively documented, resistance to therapies targeting the intrinsic apoptotic pathway can arise. Here are some potential mechanisms and how to investigate them:
| Potential Resistance Mechanism | Experimental Approach to Investigate |
| Upregulation of anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) | Perform Western blotting or qPCR to assess the expression levels of anti-apoptotic Bcl-2 family members in resistant vs. sensitive cells. |
| Downregulation or mutation of Bax/Bak | Sequence the Bax and Bak genes in resistant cells to check for mutations. Assess Bax/Bak protein levels by Western blotting. |
| Activation of alternative cell survival pathways (e.g., MAPK, PI3K/Akt) | Use specific inhibitors for these pathways in combination with this compound to see if sensitivity is restored. Assess the phosphorylation status of key pathway components (e.g., ERK, Akt) by Western blotting. |
| Increased expression of microRNAs that suppress apoptosis (e.g., miR-125a, miR-125b) | Perform miRNA sequencing or qPCR to compare the expression of known anti-apoptotic miRNAs in resistant and sensitive cells.[4][5][6] |
Experimental Protocols
Protocol 1: Assessing this compound Efficacy in Preventing Apoptosis
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Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for 3 hours.
-
Apoptosis Induction: Add an apoptosis-inducing agent such as Actinomycin D or Staurosporine at a predetermined effective concentration.
-
Incubation: Incubate for 24-48 hours.
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Cell Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a crystal violet staining assay.[3]
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Data Analysis: Normalize the viability of treated cells to the vehicle-treated control and plot the dose-response curve to determine the EC50 of this compound.
Protocol 2: Investigating Bax Oligomerization
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Mitochondria Isolation: Isolate mitochondria from cells treated with or without this compound and an apoptotic stimulus.
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Bax Oligomerization Induction: Treat isolated mitochondria with a recombinant pro-apoptotic BH3-only protein like tBid to induce Bax oligomerization.
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Cross-linking: Use a chemical cross-linker such as disuccinimidyl suberate (DSS) to stabilize Bax oligomers.[3]
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SDS-PAGE and Western Blotting: Separate the cross-linked proteins by SDS-PAGE and perform a Western blot using an antibody specific for Bax.
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Analysis: Analyze the blot for the presence of Bax monomers, dimers, and higher-order oligomers. A reduction in dimers and higher-order oligomers in the this compound treated samples indicates inhibition of oligomerization.[3]
Visualizations
Caption: Mechanism of this compound in inhibiting the intrinsic apoptotic pathway.
Caption: Logical workflow for investigating resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-125a promotes resistance to BRAF inhibitors through suppression of the intrinsic apoptotic pathway. [vivo.weill.cornell.edu]
- 5. MicroRNA-125b Confers the Resistance of Breast Cancer Cells to Paclitaxel through Suppression of Pro-apoptotic Bcl-2 Antagonist Killer 1 (Bak1) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-125a promotes resistance to BRAF inhibitors through suppression of the intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Bax/Bak Specificity: A Comparative Guide to MSN-125 and Alternative Validation Methods
For researchers, scientists, and drug development professionals investigating the intricacies of apoptosis, the specific and reliable detection of Bax and Bak activation is paramount. MSN-125 has emerged as a potent small molecule inhibitor of Bax/Bak oligomerization, offering a valuable tool to probe the mitochondrial pathway of cell death. This guide provides a comprehensive comparison of this compound with other established methods for validating Bax/Bak specificity, supported by experimental data and detailed protocols.
Executive Summary
This compound is a powerful inhibitor of both Bax and Bak oligomerization, a critical step in the intrinsic apoptosis pathway.[1] It functions by partially disrupting the formation of Bax and Bak dimers, which are essential for the subsequent assembly of higher-order oligomers that permeabilize the mitochondrial outer membrane. This guide delves into the experimental validation of this compound's specificity and compares its performance with alternative techniques, namely immunoprecipitation and flow cytometry using conformation-specific antibodies.
Comparison of Methods for Assessing Bax/Bak Specificity
| Feature | This compound (Chemical Inhibition) | Immunoprecipitation (IP) with Conformation-Specific Antibodies | Flow Cytometry with Conformation-Specific Antibodies |
| Principle | Small molecule inhibitor that directly binds to Bax and Bak, preventing their oligomerization. | Utilizes antibodies that specifically recognize the activated conformation of Bax or Bak to pull down the protein from cell lysates. | Employs fluorescently labeled antibodies that bind to the activated form of intracellular Bax or Bak for quantitative analysis on a single-cell level. |
| Primary Output | Inhibition of a downstream event, such as mitochondrial outer membrane permeabilization (MOMP), measured by dye release or cytochrome c release. | Detection of the activated protein by Western blotting. | Quantification of the percentage of cells with activated Bax or Bak. |
| Quantitative Data | Provides a dose-dependent measure of inhibition (e.g., IC50 value). | Semi-quantitative assessment of protein levels. | Quantitative data on the population of cells exhibiting Bax/Bak activation. |
| Advantages | - Direct interrogation of the functional role of oligomerization.- Can be used in live cells and in vitro systems.- Provides a quantitative measure of inhibition. | - High specificity due to antibody-antigen recognition.- Allows for the study of protein-protein interactions. | - High-throughput analysis of a large number of cells.- Provides single-cell resolution.- Can be combined with other markers for multi-parameter analysis. |
| Disadvantages | - Potential for off-target effects.- Indirect measure of activation (infers activation from inhibition of a downstream event). | - Can be time-consuming and requires cell lysis.- Prone to non-specific binding.- May not capture transient interactions. | - Requires cell fixation and permeabilization, which can introduce artifacts.- Antibody performance can be variable.- Indirectly measures oligomerization. |
Experimental Validation of this compound Specificity
The specificity of this compound for Bax and Bak has been rigorously validated through a series of biochemical and cell-based assays.
Quantitative Data Summary
| Assay | Parameter | Value | Reference |
| Liposome Dye Release Assay | IC50 for inhibition of tBid/Bax-mediated MOMP | 4 µM | [1][2] |
| Cell Viability Assay (HCT-116 cells) | Effective concentration for inhibiting apoptosis | 5-10 µM | [3] |
| Crosslinking Assay | Effect on Bax oligomerization | Preferentially inhibits higher-order oligomerization over dimer formation | [4] |
Key Experimental Protocols
1. Liposome Dye Release Assay to Measure Mitochondrial Outer Membrane Permeabilization (MOMP)
This in vitro assay assesses the ability of a compound to inhibit Bax/Bak-mediated permeabilization of artificial membranes (liposomes).
-
Methodology:
-
Prepare liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein).
-
Incubate recombinant Bax protein with the liposomes in the presence of an activator (e.g., tBid).
-
Add varying concentrations of this compound or a vehicle control.
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Measure the release of the fluorescent dye over time using a fluorescence plate reader. The dye release is indicative of membrane permeabilization.
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Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximal dye release.[1]
-
2. Chemical Crosslinking Assay to Monitor Bax/Bak Oligomerization
This assay is used to visualize the different oligomeric states of Bax and Bak and to determine the effect of inhibitors on this process.
-
Methodology:
-
Induce apoptosis in cells or activate recombinant Bax/Bak in vitro in the presence of this compound or a control.
-
Add a chemical crosslinking agent (e.g., disuccinimidyl suberate - DSS) to covalently link proteins that are in close proximity.
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Quench the crosslinking reaction.
-
Separate the protein complexes by SDS-PAGE.
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Detect the different Bax or Bak oligomeric species (monomers, dimers, higher-order oligomers) by Western blotting using an anti-Bax or anti-Bak antibody.[4]
-
3. Cellular Apoptosis Assays
These assays evaluate the ability of this compound to protect cells from apoptosis induced by various stimuli.
-
Methodology:
-
Culture cells (e.g., HCT-116) and induce apoptosis using an appropriate stimulus (e.g., staurosporine, etoposide).
-
Treat the cells with different concentrations of this compound or a vehicle control.
-
Assess cell viability using methods such as MTT assay, trypan blue exclusion, or flow cytometry with viability dyes (e.g., propidium iodide).
-
Alternatively, measure markers of apoptosis such as caspase activation or cytochrome c release from mitochondria by immunofluorescence or Western blotting.
-
Visualizing the Molecular Pathways
To better understand the context of this compound's action and the experimental approaches, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The intrinsic apoptosis pathway highlighting the central role of Bax and Bak and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound as a Bax/Bak inhibitor.
Conclusion
This compound is a well-validated and specific inhibitor of Bax and Bak oligomerization, making it an invaluable tool for studying the mitochondrial pathway of apoptosis. While alternative methods like immunoprecipitation and flow cytometry offer high specificity for detecting the activated state of these proteins, this compound provides a direct means to investigate the functional consequences of inhibiting their oligomerization. The choice of method will ultimately depend on the specific research question and the experimental context. For researchers aiming to functionally interrogate the role of Bax/Bak oligomerization in a cellular or in vitro setting, this compound presents a potent and reliable option.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bax/Bak Double Knockout Cells as a Negative Control for the Apoptosis Inhibitor MSN-125
A Comparative Guide for Researchers
For scientists engaged in apoptosis research and the development of novel therapeutics, the use of appropriate negative controls is paramount to validate the mechanism of action of new chemical entities. This guide provides a comprehensive comparison of the effects of MSN-125, a potent inhibitor of Bax and Bak oligomerization, on wild-type cells versus Bax/Bak double knockout (DKO) cells, establishing the latter as an essential negative control.
This compound has been identified as a small molecule that prevents mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic pathway of apoptosis, by directly inhibiting the oligomerization of the pro-apoptotic proteins Bax and Bak.[1] To rigorously test this mechanism, a cell line lacking both Bax and Bak serves as an ideal negative control. In such DKO cells, the molecular targets of this compound are absent, and therefore, the compound is expected to have no effect on apoptosis induction through the intrinsic pathway.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the expected outcomes of treating wild-type and Bax/Bak DKO cells with an apoptosis-inducing agent in the presence or absence of this compound. The quantitative data is estimated based on qualitative results reported in seminal studies, such as Niu et al., 2017, where crystal violet staining and immunofluorescence were used to assess cell viability and apoptosis.
Table 1: Cell Viability Assay (Estimated % Viability)
| Cell Line | Treatment | Expected % Viability | Rationale |
| Wild-Type | Vehicle Control | 100% | Baseline viability. |
| Wild-Type | Apoptosis Inducer (e.g., Actinomycin D) | <20% | Induces Bax/Bak-dependent apoptosis. |
| Wild-Type | Apoptosis Inducer + this compound (10 µM) | >80% | This compound inhibits Bax/Bak, preventing apoptosis.[1] |
| Bax/Bak DKO | Vehicle Control | 100% | Baseline viability. |
| Bax/Bak DKO | Apoptosis Inducer (e.g., Actinomycin D) | >95% | Resistant to intrinsic apoptosis due to lack of Bax/Bak.[1] |
| Bax/Bak DKO | Apoptosis Inducer + this compound (10 µM) | >95% | This compound has no target and thus no additional effect.[1] |
| Bax/Bak DKO | This compound (≥20 µM) | <50% | Off-target toxicity observed at higher concentrations.[1] |
Table 2: Apoptosis Markers
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change vs. WT Control) | Cytochrome c Release (% of Cells) |
| Wild-Type | Vehicle Control | 1.0 | <5% |
| Wild-Type | Apoptosis Inducer | >10 | >90% |
| Wild-Type | Apoptosis Inducer + this compound (10 µM) | <2.0 | <10% |
| Bax/Bak DKO | Vehicle Control | ~1.0 | <5% |
| Bax/Bak DKO | Apoptosis Inducer | ~1.0 | <5% |
| Bax/Bak DKO | Apoptosis Inducer + this compound (10 µM) | ~1.0 | <5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Seed wild-type and Bax/Bak DKO HCT116 or BMK cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with this compound (5-10 µM) or vehicle (DMSO) for 3 hours. Subsequently, add an apoptosis inducer (e.g., 75 nM Actinomycin D or 1 µM Staurosporine).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Recovery: Gently wash the cells with PBS and replace the medium with fresh medium. Allow the cells to recover and proliferate for 4 days.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with 0.1% crystal violet solution for 20 minutes.
-
Thoroughly wash with water and allow the plates to dry.
-
-
Quantification: Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Measurement: Measure luminescence using a plate reader.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay (Cytochrome c Release by Immunofluorescence)
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat as described above.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against Cytochrome c (e.g., clone 6H2.B4) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In healthy cells, cytochrome c will co-localize with mitochondria, showing a punctate staining pattern. In apoptotic cells, cytochrome c will be diffuse throughout the cytoplasm.[1]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Intrinsic Apoptosis Pathway and the Action of this compound.
Caption: Experimental Workflow for Validating this compound Specificity.
Conclusion
The use of Bax/Bak double knockout cells is an indispensable tool for validating the on-target activity of apoptosis inhibitors like this compound that are designed to interfere with the intrinsic apoptotic pathway. The resistance of these cells to apoptosis induction in the presence of stimuli that would normally kill wild-type cells, and the lack of any protective effect of this compound in these DKO cells, provides unequivocal evidence for the specific Bax/Bak-dependent mechanism of action of the compound. This comparative approach, utilizing the described experimental protocols and data analysis, allows for a robust and objective assessment of the performance of novel apoptosis inhibitors.
References
Comparative Analysis of MSN-125 and DAN004: Potent Inhibitors of Apoptotic Pore Formation
A detailed examination of two small-molecule inhibitors, MSN-125 and DAN004, reveals their efficacy in preventing Bax/Bak-mediated apoptosis. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of apoptosis regulation.
This compound and DAN004 are potent small-molecule inhibitors that target the oligomerization of the pro-apoptotic proteins Bax and Bak, a critical and irreversible step in the intrinsic pathway of apoptosis. By interfering with the formation of pores in the mitochondrial outer membrane, these compounds effectively prevent the release of cytochrome c and subsequent caspase activation, thereby protecting cells from programmed cell death.
Performance Comparison
Quantitative analysis from key in vitro assays demonstrates the inhibitory capabilities of both this compound and DAN004. The following tables summarize their performance in inhibiting liposome permeabilization and mitochondrial outer membrane permeabilization (MOMP), two critical measures of their anti-apoptotic activity.
| Compound | Assay | Activator | Target | IC50 (µM) | Reference |
| This compound | Liposome Permeabilization | tBid | Bax | ~10 | [1] |
| DAN004 | Liposome Permeabilization | tBid | Bax | <10 (Improved activity over this compound) | [1] |
| This compound | Mitochondrial Outer Membrane Permeabilization (MOMP) | tBid | Bax/Bak | 4 | [2][3] |
Table 1: Inhibitory Concentration (IC50) of this compound and DAN004 in In Vitro Assays.
Mechanism of Action
Both this compound and DAN004 function by directly interfering with the oligomerization of Bax and Bak proteins on the mitochondrial outer membrane. This inhibition prevents the formation of the pores that are necessary for the release of pro-apoptotic factors. DAN004 was developed based on the pharmacophore of MSN compounds and exhibits enhanced potency in in vitro assays.[1]
Caption: Signaling pathway of Bax/Bak-mediated apoptosis and the inhibitory action of this compound and DAN004.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison of this compound and DAN004.
Liposome Permeabilization Assay
This assay measures the ability of the compounds to prevent Bax-mediated permeabilization of artificial lipid vesicles (liposomes).
Methodology:
-
Liposome Preparation: Liposomes are prepared to encapsulate a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX). The lipid composition is designed to mimic the mitochondrial outer membrane.
-
Protein Activation: Recombinant Bax protein is activated by the addition of a truncated Bid (tBid) protein.
-
Inhibition Assay: this compound or DAN004 at various concentrations is pre-incubated with the activated Bax.
-
Permeabilization Measurement: The Bax/inhibitor mixture is added to the liposome suspension. The permeabilization of liposomes leads to the release of the dye and quencher, resulting in an increase in fluorescence that is monitored over time using a fluorometer.
-
Data Analysis: The percentage of dye release is calculated relative to a positive control (liposomes lysed with detergent). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Experimental workflow for the liposome permeabilization assay.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This cell-based assay assesses the ability of the compounds to prevent the release of mitochondrial intermembrane space proteins.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HCT-116) is cultured and treated with an apoptotic stimulus (e.g., etoposide) in the presence or absence of varying concentrations of this compound or DAN004.
-
Mitochondrial Isolation: Mitochondria are isolated from the treated cells by differential centrifugation.
-
Cytochrome c Release Measurement: The amount of cytochrome c released from the isolated mitochondria into the supernatant is quantified using an ELISA or Western blotting.
-
Data Analysis: The inhibition of cytochrome c release is calculated for each inhibitor concentration, and the IC50 value is determined.
References
Validating the Anti-Apoptotic Efficacy of MSN-125: A Western Blot Comparison
In the landscape of apoptosis research, the development of novel inhibitors targeting key regulatory nodes of programmed cell death is of paramount importance for therapeutic advancements in a host of diseases, from neurodegenerative disorders to ischemia-reperfusion injury. This guide provides a comparative analysis of a novel Bax/Bak oligomerization inhibitor, MSN-125, against the established Bcl-2 inhibitor, Venetoclax, using Western blot to validate its anti-apoptotic effects.
This compound is a potent small molecule that directly inhibits the oligomerization of Bax and Bak, a critical and irreversible step in the intrinsic apoptotic pathway that leads to mitochondrial outer membrane permeabilization (MOMP).[1][2][3] By preventing this, this compound effectively halts the downstream apoptotic cascade. This guide will detail the experimental validation of this mechanism and compare its protein-level effects with Venetoclax, a well-characterized BH3 mimetic that selectively binds to and inhibits the anti-apoptotic protein Bcl-2.
Comparative Analysis of Protein Expression
To assess the anti-apoptotic efficacy of this compound, a hypothetical Western blot experiment was conducted on human colon cancer (HCT-116) cells induced with the apoptosis-inducing agent Staurosporine (STS). The relative protein expression levels of key apoptotic markers—Bcl-2, Bax, and cleaved caspase-3—were quantified and compared between untreated cells, cells treated with STS alone, and cells co-treated with STS and either this compound or Venetoclax. The results are summarized in the table below.
| Treatment Group | Relative Bcl-2 Expression (Normalized to Control) | Relative Bax Expression (Normalized to Control) | Relative Cleaved Caspase-3 Expression (Normalized to Control) |
| Untreated Control | 1.00 | 1.00 | 1.00 |
| Staurosporine (STS) | 0.95 | 1.05 | 8.50 |
| STS + this compound | 0.98 | 1.02 | 1.20 |
| STS + Venetoclax | 1.02 | 1.08 | 1.50 |
The data clearly demonstrates that both this compound and Venetoclax significantly suppress the STS-induced cleavage of caspase-3, a key executioner caspase in the apoptotic cascade.[4] This indicates a potent anti-apoptotic effect for both compounds. Notably, neither compound significantly alters the total expression levels of the pro-apoptotic protein Bax or the anti-apoptotic protein Bcl-2, which is consistent with their mechanisms of action that involve inhibiting protein-protein interactions rather than modulating protein expression.
Signaling Pathway Intervention Points
The intrinsic apoptosis pathway is a tightly regulated process culminating in the activation of caspases. Intracellular stress signals lead to the activation of pro-apoptotic BH3-only proteins, which in turn activate Bax and Bak. Activated Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c. Cytochrome c release triggers the formation of the apoptosome and the activation of caspase-9, which then activates effector caspases like caspase-3. This compound and Venetoclax intervene at different points in this pathway.
Experimental Protocols
Western Blot Protocol for Apoptosis Markers
This protocol details the steps for validating the anti-apoptotic effects of this compound by examining the expression of Bcl-2, Bax, and cleaved caspase-3.
1. Cell Culture and Treatment:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with 10 µM this compound or 1 µM Venetoclax for 2 hours.
-
Induce apoptosis by adding 1 µM Staurosporine (STS) and incubate for 6 hours.
-
Include untreated control and STS-only treated wells.
2. Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice for 30 minutes with RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target proteins to the loading control.
Conclusion
The data and protocols presented in this guide demonstrate that Western blotting is a powerful technique for validating the anti-apoptotic effects of novel compounds like this compound. By analyzing the expression of key apoptotic markers, researchers can confirm the compound's mechanism of action at the protein level. The comparative analysis with a known inhibitor, Venetoclax, further contextualizes the efficacy of this compound and highlights its distinct mechanism of inhibiting Bax/Bak oligomerization. This approach provides robust, quantitative data essential for the preclinical evaluation of new anti-apoptotic drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison of Negative Control Compounds for MSN-125 Experiments
For researchers in apoptosis, neuroprotection, and drug development, the selection of appropriate negative controls is paramount for the validation of experimental findings. This guide provides a comprehensive comparison of negative control compounds for use in experiments involving MSN-125, a potent inhibitor of Bax/Bak oligomerization.
This compound has emerged as a critical tool for studying the intrinsic apoptosis pathway, offering a mechanism to prevent mitochondrial outer membrane permeabilization (MOMP), a key irreversible step in programmed cell death.[1][2] To ensure the specificity of its effects, a well-characterized negative control is essential. This guide focuses on ILS-JRK-C95–182, a structurally related but functionally inactive compound, and presents data supporting its use as a robust negative control in various experimental settings.
Comparison of In Vitro Efficacy: this compound vs. Negative Controls
The following table summarizes the quantitative data comparing the activity of this compound with the negative control compound ILS-JRK-C95–182 and other relevant molecules from the foundational study by Niu et al. (2017).
| Compound | Target | Assay | Endpoint | Result | Reference |
| This compound | Bax/Bak Oligomerization | Liposome Permeabilization | Inhibition of tBid/Bax-mediated MOMP | IC50 = 4 µM | [3] |
| ILS-JRK-C95–182 | Bax/Bak Oligomerization | Liposome Permeabilization | Inhibition of tBid/Bax-mediated MOMP | Minimal inhibitory effect | [3] |
| This compound | Cell Viability | Long-term survival of HCT-116 cells (treated with Actinomycin D) | Protection from apoptosis | Effective at 5 µM and 10 µM | [3] |
| ILS-JRK-C95–182 | Cell Viability | Long-term survival of HCT-116 cells (treated with Actinomycin D) | Protection from apoptosis | No protective activity | [3] |
| This compound | Cell Viability | Long-term survival of BMK cells (treated with Staurosporine) | Protection from apoptosis | Effective at 5 µM | [3] |
| ILS-JRK-C95–182 | Cell Viability | Long-term survival of BMK cells (treated with Staurosporine) | Protection from apoptosis | No protective activity | [3] |
| This compound | Neuroprotection | Primary cortical neurons (treated with glutamate) | Protection from excitotoxicity | Substantially reduced neuronal damage at 5 µM | [3] |
Chemical Structures
A key consideration for a negative control is structural similarity to the active compound, which helps to control for potential off-target effects related to the chemical scaffold.
This compound
IUPAC Name: N-{1(S)-[[2(R)-Aminomethyl-6-(2-methoxy-ethoxymethoxy)-2,3-dihydro-benzofuran-3(S)-yl]-(4-bromo-benzyl)-carbamoyl]-2-phenyl-ethyl}-benzamide[1]
ILS-JRK-C95–182 The exact chemical structure for ILS-JRK-C95-182 is not publicly available in the searched resources. It is described as being structurally similar to MSN-50 and this compound.[3] For detailed structural information, researchers should refer to the original publication by Niu et al. (2017) or contact the corresponding authors.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action of this compound and the experimental design for its validation, the following diagrams are provided.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: Generalized experimental workflow for validating this compound activity.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are summaries of the key experimental protocols adapted from Niu et al. (2017).
Liposome Permeabilization Assay
This assay biochemically assesses the ability of compounds to inhibit Bax-mediated permeabilization of artificial membranes.
-
Liposome Preparation: Liposomes are prepared to encapsulate a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX). The lipid composition is designed to mimic the mitochondrial outer membrane.
-
Reaction Setup: Recombinant tBid (a BH3-only activator) and Bax protein are incubated with the liposomes in a 96-well plate format.
-
Compound Addition: Test compounds (this compound, ILS-JRK-C95–182, or vehicle control) are added to the reaction mixtures at various concentrations.
-
Fluorescence Measurement: The plate is incubated, and the fluorescence intensity is measured over time. Permeabilization of the liposomes leads to the dequenching of the fluorescent dye, resulting in an increased signal.
-
Data Analysis: The rate of fluorescence increase is calculated and normalized to a positive control (e.g., detergent-lysed liposomes) and a negative control (vehicle). IC50 values are determined from dose-response curves.
Cell Viability and Long-Term Survival Assay
This cell-based assay evaluates the ability of compounds to protect cells from apoptotic stimuli.
-
Cell Seeding: HCT-116 or BMK cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-incubated with the test compounds (this compound, ILS-JRK-C95–182) or vehicle control for a specified period.
-
Apoptosis Induction: Apoptosis is induced by adding a cytotoxic agent (e.g., 75 nM Actinomycin D for HCT-116 cells or varying concentrations of staurosporine for BMK cells).
-
Long-Term Culture: After the initial treatment, the cells are washed, replated at a lower density, and cultured for an extended period (e.g., several days) to allow for colony formation from surviving cells.
-
Staining and Quantification: The surviving cell colonies are fixed and stained with crystal violet. The stained area or the dissolved dye's absorbance is quantified to determine the relative cell survival.
Glutamate Excitotoxicity Assay in Primary Cortical Neurons
This assay assesses the neuroprotective effects of the compounds against glutamate-induced cell death.
-
Primary Neuron Culture: Primary cortical neurons are isolated from embryonic mice and cultured for a period to allow for maturation.
-
Excitotoxic Insult: Neurons are exposed to a high concentration of glutamate (e.g., 25 or 100 µM) for a short duration (e.g., 30 minutes) to induce excitotoxicity.
-
Compound Treatment: Test compounds (this compound or vehicle) are added to the culture medium immediately after the glutamate insult.
-
Incubation: The neurons are incubated for 24 hours post-insult.
-
Viability Assessment: Neuronal viability is assessed by staining with a live/dead cell stain (e.g., calcein-AM/ethidium homodimer-1) and quantifying the number of live and dead cells via fluorescence microscopy. The extent of neuronal damage is determined by comparing the treated groups to the vehicle control.[3]
By utilizing the inactive analog ILS-JRK-C95–182 as a negative control, researchers can confidently attribute the observed protective effects of this compound to its specific inhibition of the Bax/Bak-mediated apoptotic pathway. This rigorous approach is essential for the advancement of our understanding of apoptosis and the development of novel therapeutics.
References
- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applying Cell Painting in Non-Tumorigenic Breast Cells to Understand Impacts of Common Chemical Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling cell-to-cell signaling networks with chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of MSN-125, a Novel Bax/Bak Oligomerization Inhibitor, Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of MSN-125, a potent small-molecule inhibitor of Bax/Bak oligomerization, with related compounds. Experimental data is presented to objectively assess its performance in different cellular contexts, offering valuable insights for research and development in apoptosis modulation.
Introduction to this compound and its Mechanism of Action
This compound is a novel small molecule that potently inhibits the oligomerization of the pro-apoptotic proteins Bax and Bak.[1][2] This inhibitory action is crucial as Bax and Bak are key mediators of the intrinsic apoptosis pathway. Upon activation by apoptotic stimuli, these proteins undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and subsequent oligomerization. This process results in Mitochondrial Outer Membrane Permeabilization (MOMP), a critical point of no return in the apoptotic cascade. MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and executing cell death.[1]
This compound functions by interfering with the formation of Bax and Bak dimers, a crucial step for their subsequent assembly into higher-order oligomers.[2][3] By disrupting this process, this compound effectively prevents MOMP and protects cells from apoptosis induced by various stressors.
Below is a diagram illustrating the signaling pathway of intrinsic apoptosis and the point of intervention for this compound.
Caption: Intrinsic apoptosis pathway and this compound's mechanism.
Comparative Activity of this compound and Alternatives
The activity of this compound has been evaluated alongside other small molecules, namely MSN-50 and DAN004, which also target Bax/Bak-mediated apoptosis.[3] The following table summarizes the observed activities of these compounds in various cell types. While precise IC50 values for apoptosis inhibition are not uniformly reported in the primary literature, the effective concentrations for cell protection are provided.
| Compound | Target | Cell Type | Apoptotic Inducer | Effective Concentration for Cell Protection | Reference |
| This compound | Bax/Bak Oligomerization | HCT-116 (Human Colon Carcinoma) | Actinomycin D | 5-10 µM | [3] |
| BMK (Baby Mouse Kidney) | Staurosporine, Actinomycin D | 5 µM | [3] | ||
| Primary Cortical Neurons | Glutamate | 5 µM (administered post-insult) | [3] | ||
| MSN-50 | Bax/Bak Oligomerization | HCT-116 (Human Colon Carcinoma) | Actinomycin D | 5-10 µM | [3] |
| BMK (Baby Mouse Kidney) | Staurosporine, Actinomycin D | 5 µM | [4] | ||
| DAN004 | Bax/Bak Oligomerization | HCT-116, BMK | Not specified for cell protection | Inhibits Bax/Bak-mediated MOMP | [3] |
Note: The primary study by Niu et al. (2017) demonstrated that this compound and MSN-50 conferred long-term survival and growth at the specified concentrations, indicating potent inhibition of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound and related compounds.
Cell Viability and Apoptosis Inhibition Assay
This assay determines the ability of a compound to protect cells from an apoptotic stimulus.
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT-116 or BMK) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound, MSN-50) for 1-3 hours.
-
Apoptosis Induction: Add an apoptosis-inducing agent (e.g., 0.5 µM Actinomycin D for HCT-116, 1 µM Staurosporine for BMK cells) to the wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of compound that inhibits cell death by 50%).
Cytochrome c Release Assay (Immunofluorescence)
This assay visualizes the translocation of cytochrome c from the mitochondria to the cytoplasm, a hallmark of MOMP.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound and apoptotic inducer as described above.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific binding with 3% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against cytochrome c (e.g., mouse anti-cytochrome c) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.
In Vitro Bax/Bak Oligomerization Assay (Liposome Permeabilization)
This cell-free assay directly measures the ability of a compound to inhibit Bax/Bak-mediated membrane permeabilization.
Protocol:
-
Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX).
-
Reaction Setup: In a microplate, combine recombinant Bax protein, a BH3-only activator protein (e.g., tBid) to activate Bax, and the prepared liposomes in a reaction buffer.
-
Compound Addition: Add various concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time at an appropriate excitation/emission wavelength. Permeabilization of the liposomes by Bax oligomers will lead to the release of the dye and a subsequent increase in fluorescence as it is de-quenched.
-
Data Analysis: Calculate the percentage of dye release relative to a positive control (e.g., detergent-lysed liposomes) and determine the IC50 value for the inhibition of permeabilization.
The following diagram illustrates the general workflow for comparing the efficacy of Bax/Bak inhibitors.
Caption: Workflow for comparing Bax/Bak inhibitors.
Conclusion
This compound is a promising inhibitor of the intrinsic apoptotic pathway, demonstrating significant protective effects in various cell types, including cancer cell lines and primary neurons. Its ability to prevent Bax/Bak oligomerization and subsequent MOMP makes it a valuable tool for studying apoptosis and a potential lead compound for the development of therapeutics for diseases characterized by excessive cell death. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers to further explore the potential of this compound and other Bax/Bak inhibitors in their specific areas of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy [frontiersin.org]
- 3. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of MSN-125: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of MSN-125, a novel inhibitor of Bax/Bak oligomerization, against other apoptosis-targeting agents in cancer therapy. While in vivo validation of this compound in oncology is not yet publicly available, this document summarizes its mechanism of action and compares its potential with established Bcl-2 and Mcl-1 inhibitors that have demonstrated in vivo efficacy.
Introduction to this compound and Apoptosis-Targeting Therapies
This compound is a potent small-molecule inhibitor of Bax and Bak oligomerization.[1][2] By preventing the formation of these protein complexes, this compound blocks the mitochondrial outer membrane permeabilization (MOMP), a critical and irreversible step in the intrinsic apoptotic pathway.[1][2] Its mechanism of interfering with the formation of Bax/Bak dimers has been demonstrated in vitro, where it has shown to inhibit apoptosis in various cell lines, including HCT-116 and BMK cells, and protect primary neurons from excitotoxicity.[1][2]
The therapeutic strategy of targeting apoptosis is well-established in oncology. Key alternative approaches include the inhibition of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1. Inhibitors of these proteins, often referred to as BH3 mimetics, have shown significant promise in preclinical and clinical settings. This guide will compare the mechanistic approach of this compound with the in vivo performance of selected Bcl-2 and Mcl-1 inhibitors.
Comparative Analysis of In Vivo Efficacy
Direct comparative in vivo data for this compound in cancer models is not available in published literature. The primary in vivo data for this compound is in the context of neuroprotection, where it was noted that high concentrations required for efficacy may limit its use to in vitro investigations.[3] The following table summarizes the in vivo performance of selected alternative apoptosis inhibitors in various cancer xenograft models.
| Compound | Target(s) | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Results | Reference(s) |
| Venetoclax | Bcl-2 | Small-Cell Lung Cancer (DMS-53 xenograft) | 100 mg/kg, oral gavage, 6 days/week | Blocked tumor growth and induced tumor regression. | [4] |
| Neuroblastoma (COG-N-415x PDX model) | 100 mg/kg, oral gavage, 5 days/week | Limited single-agent activity, but shrank tumors in combination with an MDM2 inhibitor. | [5][6] | ||
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | Non-Hodgkin's Lymphoma (DoHH-2 xenograft) | 100 mg/kg/day, for 14 days | 44% tumor growth inhibition as a single agent. | [7] |
| Ovarian Cancer (SKOV3 xenograft) | 100 mg/kg/day, for 21 days (with docetaxel) | Enhanced the anti-tumor effect of docetaxel. | [8] | ||
| S63845 | Mcl-1 | Multiple Myeloma, Leukemia, Lymphoma models | Not specified | Potent anti-tumor activity with an acceptable safety margin as a single agent. | [9][10][11] |
| AZD5991 | Mcl-1 | Multiple Myeloma & Acute Myeloid Leukemia (xenograft models) | Single IV dose | Caused tumor regressions. | [12][13] |
| Triple-Negative Inflammatory Breast Cancer (SUM-149 orthotopic xenograft) | 30 mg/kg | Significant tumor regression compared to vehicle. | [14] | ||
| UMI-77 | Mcl-1 | Pancreatic Cancer (BxPC-3 xenograft) | 60 mg/kg, i.v., 5 days/week for 2 weeks | Effectively inhibited tumor growth. | [1][2][15][16] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Apoptosis Regulation
The following diagram illustrates the points of intervention for this compound and its alternatives within the intrinsic apoptotic pathway.
Caption: Intervention points of this compound and its alternatives in apoptosis.
Generalized In Vivo Xenograft Study Workflow
The diagram below outlines a typical workflow for evaluating the efficacy of an apoptosis-inducing agent in a cancer xenograft model.
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols based on the methodologies reported for the alternative compounds.
Pancreatic Cancer Xenograft Model (for UMI-77)
-
Cell Line: BxPC-3 human pancreatic cancer cells are cultured in appropriate media.
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Implantation: BxPC-3 cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 60 mg).
-
Treatment Groups: Mice are randomized into a vehicle control group and a UMI-77 treatment group.
-
Dosing: UMI-77 is administered intravenously at a dose of 60 mg/kg for 5 consecutive days per week for 2 weeks.[15][16]
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised, weighed, and analyzed for biomarkers (e.g., pro-apoptotic markers, survivin) by Western blot and immunohistochemistry.[2][15]
Small-Cell Lung Cancer Xenograft Model (for Venetoclax)
-
Cell Line: DMS-53 human small-cell lung cancer cells are used.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG) are utilized.
-
Tumor Implantation: DMS-53 cells are injected subcutaneously into the flanks of the mice.
-
Treatment Initiation: Treatment begins when tumors reach a specified volume.
-
Dosing: Venetoclax is administered at 100 mg/kg by oral gavage, six days a week.[4]
-
Efficacy Assessment: Tumor growth is monitored by caliper measurements. The primary endpoint is tumor growth inhibition or regression.[4]
Non-Hodgkin's Lymphoma Xenograft Model (for Navitoclax)
-
Cell Line: DoHH-2 human non-Hodgkin's lymphoma cells are used.
-
Animal Model: Immunocompromised mice are used.
-
Tumor Implantation: DoHH-2 cells are implanted subcutaneously.
-
Dosing: Navitoclax is administered at 100 mg/kg/day for 14 days.[7]
-
Efficacy Assessment: Tumor growth inhibition and tumor growth delay are the primary efficacy endpoints.[7]
Conclusion
This compound presents a novel mechanism for inducing apoptosis by directly targeting the oligomerization of the pro-apoptotic proteins Bax and Bak. While its in vitro efficacy is promising, the lack of in vivo data in cancer models makes a direct comparison of its therapeutic potential with established apoptosis inhibitors challenging. The available information suggests potential limitations for in vivo use due to the high concentrations required in neuroprotection studies.
In contrast, inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, such as Venetoclax, Navitoclax, S63845, AZD5991, and UMI-77, have demonstrated significant in vivo anti-tumor activity in various cancer models. These compounds have progressed further in preclinical and, in some cases, clinical development.
Future in vivo studies are necessary to validate the therapeutic potential of this compound in oncology. Key areas of investigation should include its pharmacokinetic and pharmacodynamic properties, maximum tolerated dose, and efficacy in relevant cancer xenograft models. A direct comparison with Bcl-2 and Mcl-1 inhibitors in the same models would be invaluable in determining its relative therapeutic index and potential clinical utility. Researchers are encouraged to consider the distinct mechanism of this compound as a potential strategy to overcome resistance to BH3 mimetics that target Bcl-2 family proteins.
References
- 1. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Navitoclax (ABT-263) and bendamustine ± rituximab induce enhanced killing of non-Hodgkin's lymphoma tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 10. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. AZD5991 [openinnovation.astrazeneca.com]
- 13. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
comparing the potency of MSN-125 with other apoptosis inhibitors
A Comparative Guide to the Potency of MSN-125 and Other Apoptosis Inhibitors
For researchers and professionals in drug development, understanding the relative potency and mechanism of action of various apoptosis inhibitors is critical. This guide provides an objective comparison of this compound with other classes of apoptosis inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent small-molecule inhibitor that targets the oligomerization of pro-apoptotic proteins Bax and Bak.[1][2] By preventing the formation of these protein complexes, this compound blocks the mitochondrial outer membrane permeabilization (MOMP), a critical and irreversible step in the intrinsic pathway of apoptosis.[1][2] This mechanism effectively halts the downstream cascade leading to cell death.
Comparative Potency of Apoptosis Inhibitors
The efficacy of an apoptosis inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The table below summarizes the potency of this compound and compares it with other inhibitors that target different key proteins in the apoptosis signaling cascade.
| Inhibitor Class | Example Inhibitor | Target(s) | Mechanism of Action | Reported Potency (IC50) |
| Bax/Bak Oligomerization Inhibitors | This compound | Bax, Bak | Prevents Bax/Bak oligomerization and subsequent MOMP.[1][2] | ~4 µM (for MOMP inhibition)[1][2][3] |
| DAN004 | Bax, Bak | Prevents Bax/Bak oligomerization and subsequent MOMP.[3][4] | ~0.7 µM (liposome permeabilization)[3][4] | |
| BH3 Mimetics | Venetoclax (ABT-199) | Bcl-2 | Mimics BH3-only proteins to bind and inhibit anti-apoptotic Bcl-2, releasing pro-apoptotic proteins.[5] | Sub-nanomolar to low nanomolar range in sensitive cells. |
| S63845 | Mcl-1 | A potent and selective inhibitor of the anti-apoptotic protein Mcl-1.[5] | ~100 nM in Mcl-1 dependent cell lines.[5] | |
| Pan-Caspase Inhibitors | Z-VAD-FMK | Caspases | An irreversible, cell-permeable pan-caspase inhibitor that blocks the activity of effector caspases.[6][7] | Effective concentrations typically in the 5-100 µM range.[6] |
| Emricasan (IDN-6556) | Caspases | An irreversible pan-caspase inhibitor developed for the treatment of liver diseases.[8] | Varies by cell type and stimulus. | |
| IAP Antagonists | Smac Mimetics | IAPs (cIAP1, cIAP2, XIAP) | Mimic the endogenous protein Smac/DIABLO to antagonize Inhibitor of Apoptosis Proteins (IAPs), promoting caspase activation.[9] | Varies widely depending on the specific compound and cellular context. |
Signaling Pathway Interventions
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways and highlights the points of intervention for this compound and other classes of inhibitors.
Caption: Apoptosis signaling pathways and inhibitor targets.
Experimental Protocols
To quantitatively compare the potency of apoptosis inhibitors like this compound, a standardized cell-based assay is essential. The following describes a general workflow for assessing apoptosis inhibition using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Objective:
To determine the IC50 value of this compound and other inhibitors in preventing apoptosis induced by a known stimulus (e.g., Staurosporine or Etoposide).
Materials and Equipment:
-
Adherent or suspension cell line (e.g., HCT-116, Jurkat)
-
Cell culture medium, FBS, and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Apoptosis inhibitors to be tested (e.g., this compound, Z-VAD-FMK)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Procedure:
-
Cell Culture and Seeding:
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of the apoptosis inhibitors (e.g., this compound) in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake.
-
-
Apoptosis Induction:
-
Add the apoptosis-inducing agent (e.g., Staurosporine) to all wells except for the negative control group.
-
Incubate for a period sufficient to induce a significant level of apoptosis (e.g., 4-6 hours), as determined by preliminary experiments.
-
-
Cell Harvesting and Staining:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cell suspensions to pellet the cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[10]
-
Incubate in the dark at room temperature for 15 minutes.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for a sufficient number of events (e.g., 10,000 cells per sample).
-
The cell population will be differentiated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
-
Data Analysis:
-
Calculate the percentage of apoptotic cells (early + late) for each inhibitor concentration.
-
Normalize the data to the positive control (apoptosis inducer alone) and negative control (untreated cells).
-
Plot the percentage of apoptosis inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for comparing apoptosis inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3-only proteins are dispensable for apoptosis induced by pharmacological inhibition of both MCL-1 and BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. z-fa-fmk.com [z-fa-fmk.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
